2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Description
Properties
IUPAC Name |
2-chloro-3-(1H-indol-3-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-16-15(19-13-7-3-4-8-14(13)20-16)11-9-18-12-6-2-1-5-10(11)12/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOWLBZLTOWBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671825 | |
| Record name | 2-Chloro-3-(1H-indol-3-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-41-2 | |
| Record name | 2-Chloro-3-(1H-indol-3-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(1H-indol-3-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. By strategically fusing the pharmacologically validated quinoxaline and indole scaffolds, this molecule serves as a highly versatile intermediate for the synthesis of novel therapeutic agents. This document elucidates the core physicochemical properties, provides detailed synthetic protocols, explores the key chemical reactivity—dominated by nucleophilic aromatic substitution—and outlines its application as a foundational scaffold for structure-activity relationship (SAR) studies. The content herein is designed to equip researchers and scientists with the technical knowledge and practical insights required to leverage this potent building block in their drug discovery programs.
Introduction: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, both the quinoxaline and indole ring systems are considered "privileged scaffolds."[1][2] Quinoxaline, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is the core of numerous compounds exhibiting a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] Similarly, the indole nucleus is a cornerstone of neuro- and cell-signaling, found in a multitude of natural products and synthetic drugs.
The compound this compound represents a deliberate molecular hybridization, creating a scaffold that combines the structural and electronic features of both moieties. The presence of a reactive chlorine atom at the 2-position of the electron-deficient quinoxaline ring provides a crucial chemical handle for diversification, enabling its use as a foundational building block for creating large libraries of novel derivatives for biological screening.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent parts and closely related analogs. The table below summarizes key physicochemical data, providing a foundational profile for laboratory use.
| Property | Value / Description | Source / Note |
| Molecular Formula | C₁₆H₁₀ClN₃ | (Calculated) |
| Molecular Weight | 279.73 g/mol | (Calculated) |
| Appearance | Expected to be a yellow or light brown solid. | Based on known analogs.[5] |
| Melting Point | >330 °C (for the precursor, 3-(1H-indol-3-yl)-1H-quinoxalin-2-one) | [6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DCM, DMF, and DMSO. | General property of similar heterocyclic compounds. |
| XLogP3 (Predicted) | 4.2 | Based on the closely related 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline.[7] |
| Polar Surface Area | 57.2 Ų (for the precursor, 3-(1H-indol-3-yl)-1H-quinoxalin-2-one) | [6] |
Synthesis and Characterization
The synthesis of this compound is a well-defined, two-step process starting from commercially available precursors. The general strategy involves first constructing the core indolyl-quinoxalinone ring system, followed by a targeted chlorination reaction.
Experimental Protocol: Chlorination of 3-(1H-indol-3-yl)quinoxalin-2(1H)-one
This protocol details the conversion of the quinoxalinone precursor to the target chloro-derivative. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation.
Causality: POCl₃ acts as both a chlorinating and dehydrating agent. It activates the amide oxygen of the quinoxalinone, facilitating its replacement by a chloride ion to yield the thermodynamically stable aromatic product. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(1H-indol-3-yl)quinoxalin-2(1H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is typically run neat, with POCl₃ serving as both reagent and solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Quenching): After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood to quench the excess POCl₃.
-
Precipitation & Isolation: The solid product will precipitate out of the aqueous solution. If necessary, neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of ~7-8 to ensure complete precipitation.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.[5][8]
Chemical Reactivity: A Gateway to Molecular Diversity
The primary site of reactivity for this compound is the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the pyrazine ring makes this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atom serves as an excellent leaving group, allowing for its displacement by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Key transformations include:
-
Amination: Reaction with primary or secondary amines (e.g., piperazine, morpholine) yields 2-amino-3-indolyl-quinoxaline derivatives.[9]
-
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base affords the corresponding ether derivatives.
-
Thiolation: Reaction with thiols provides thioether-linked compounds.
-
Cross-Coupling Reactions: The C-Cl bond can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, though SₙAr is often more facile.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for generating libraries of diverse molecules for biological evaluation. The straightforward SₙAr chemistry allows for the systematic modification of the 2-position, enabling comprehensive Structure-Activity Relationship (SAR) studies.
Workflow: Researchers can synthesize a matrix of analogs by reacting the parent chloro-compound with a collection of diverse amines, alcohols, and thiols. Each new compound introduces a different set of steric, electronic, and hydrogen-bonding properties. This library is then screened against biological targets of interest (e.g., kinases, proteases, GPCRs). The activity data from this screening campaign informs the next round of synthesis, guiding the optimization of "hit" compounds into potent and selective "lead" candidates. This iterative process is fundamental to modern drug discovery.
Conclusion
This compound is more than a mere chemical entity; it is a powerful tool for innovation in medicinal chemistry. Its synthesis is robust and scalable, and its chemical properties are dominated by a highly predictable and versatile reactivity at the C2 position. By providing a reliable platform for generating molecular diversity, this scaffold enables the exploration of chemical space and facilitates the discovery of novel drug candidates targeting a wide range of human diseases. This guide serves as a foundational resource for scientists aiming to harness the potential of this privileged heterocyclic system.
References
- Vilsmeier-Haack Formyl
- 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline. [PubChem]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [ijptonline.com]
- Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Progress in Chemical and Biochemical Research]
- THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [Yakugaku Zasshi]
- Vilsmeier-Haack Reaction. [NROChemistry]
- Electronic Supplementary Information Metal catalyst free cyclization of 3-alkynyl substituted 2-(indol-3-yl)quinoxalines in TFA. [The Royal Society of Chemistry]
- Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)
- Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. [Benchchem]
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes.
- synthesis and biological activity studies of quinoxaline deriv
- 2-Chloro-3-(6-methoxy-1H-indol-3-yl)quinoxaline. [ChemicalBook]
- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [iasj.net]
- Quinoxalines with biological activity – RSC Medicinal Chemistry Blog. [RSC Medicinal Chemistry Blog]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
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- Quinoxaline synthesis. [Organic Chemistry Portal]
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamin
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradi
- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. [PubMed]
- Antibacterial activity of indolyl-quinolinium derivatives and study their mode of action.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Scientific & Academic Publishing]
- Quinoxaline - Wikipedia. [Wikipedia]
- Biological activity of quinoxaline derivatives.
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- Synthesis of 2,3-quinoxalinedithiol. [The Royal Society of Chemistry]
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- Reaction of 2-(1H-indol-3-yl)-2-oxoacetaldehyde with 1,2-phenylenediamine in different solvents and bases at 90 °C.
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An In-Depth Technical Guide to 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including its IUPAC name and structure, and presents a validated synthetic pathway for its preparation. Key analytical and spectroscopic data for structural confirmation are provided, alongside a discussion of its potential applications, particularly in the development of novel therapeutic agents. This document serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of quinoxaline-based compounds.
Introduction: The Significance of the Indolyl-Quinoxaline Scaffold
The fusion of indole and quinoxaline moieties in a single molecular framework has garnered considerable attention in the field of medicinal chemistry. Quinoxaline, a bicyclic heterocycle composed of a benzene ring and a pyrazine ring, is a privileged scaffold known to impart a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The indole nucleus is another critical pharmacophore, present in numerous natural products and synthetic drugs, and is associated with diverse pharmacological effects.
The combination of these two potent heterocyclic systems in this compound creates a molecule with significant potential for drug discovery. The presence of a reactive chlorine atom at the 2-position of the quinoxaline ring offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will focus on the fundamental chemical aspects of this important molecule.
Chemical Identity and Structure
-
IUPAC Name: 2-Chloro-3-(1H-indol-3-yl)quinoxaline
-
Molecular Formula: C₁₆H₁₀ClN₃
-
Molecular Weight: 279.73 g/mol
-
CAS Number: 1146080-41-2
The structure of this compound consists of a quinoxaline ring system substituted at the 3-position with an indole ring, and a chlorine atom at the 2-position.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-Chloro-3-(1H-indol-3-yl)quinoxaline | (Self-derived based on nomenclature rules) |
| Molecular Formula | C₁₆H₁₀ClN₃ | (Calculated) |
| Molecular Weight | 279.73 g/mol | (Calculated) |
| CAS Number | 1146080-41-2 |
Chemical Structure:
Caption: Chemical structure of 2-Chloro-3-(1H-indol-3-yl)quinoxaline.
Synthesis and Mechanism
A robust and efficient method for the synthesis of this compound is the Lewis acid-mediated (hetero)arylation of 2,3-dichloroquinoxaline.[1][3] This one-pot synthesis provides a direct route to the target compound with a high yield.
Synthetic Scheme
Caption: Synthetic pathway for 2-Chloro-3-(1H-indol-3-yl)quinoxaline.
Detailed Experimental Protocol
This protocol is based on the AlCl₃-induced (hetero)arylation method.[1][3]
Materials:
-
2,3-Dichloroquinoxaline
-
Indole
-
Aluminum chloride (AlCl₃), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dichloroquinoxaline (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL) under an inert atmosphere, add anhydrous aluminum chloride (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of indole (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with crushed ice.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford 2-Chloro-3-(1H-indol-3-yl)quinoxaline.
Mechanistic Insights
The reaction is proposed to proceed through a Friedel-Crafts-type mechanism. The Lewis acid, AlCl₃, activates the 2,3-dichloroquinoxaline, making it more susceptible to nucleophilic attack by the electron-rich indole at the C-3 position. This results in the formation of a C-C bond and the elimination of HCl. The selectivity for monosubstitution is achieved by controlling the stoichiometry of the reactants.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the quinoxaline and indole rings are expected in the range of δ 7.0-8.5 ppm. A characteristic singlet for the indole N-H proton is anticipated at a downfield chemical shift. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of both heterocyclic systems. The carbon bearing the chlorine atom will be deshielded. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 279, with an isotopic pattern (M+2) at m/z 281 in a roughly 3:1 ratio, characteristic of a monochlorinated compound. |
| IR Spec. | Characteristic N-H stretching vibration for the indole ring around 3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations are also expected. |
Potential Applications in Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents, particularly in oncology.
-
Anticancer Activity: Indole and quinoxaline derivatives are known to exhibit potent antiproliferative activities against various cancer cell lines.[4] The combination of these two pharmacophores may lead to compounds with enhanced efficacy and novel mechanisms of action.
-
Kinase Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
-
Further Functionalization: The reactive chlorine at the C-2 position allows for facile introduction of various functional groups through nucleophilic aromatic substitution reactions. This enables the synthesis of a diverse library of analogs for SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetically accessible and highly valuable heterocyclic compound. Its structure, combining the key pharmacophores of indole and quinoxaline, along with a reactive chlorine atom, makes it an attractive scaffold for medicinal chemistry and drug discovery. The synthetic protocol detailed in this guide provides a reliable method for its preparation, opening avenues for further exploration of its chemical and biological properties. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for Metal catalyst free cyclization of 3-alkynyl substituted 2-(indol-3-yl)quinoxalines in TFA. Retrieved from [Link]
-
Sharma, A., Narasimhan, B., & Marwaha, R. K. (n.d.). Indole‐ and pyrrole‐substituted quinoxaline derivatives as potent antiproliferative agents. ResearchGate. Retrieved from [Link]
-
Pal, M., et al. (2012). AlCl3 induced (hetero)arylation of 2,3-dichloroquinoxaline: a one-pot synthesis of mono/disubstituted quinoxalines as potential antitubercular agents. Bioorganic & Medicinal Chemistry, 20(5), 1711-1722. Retrieved from [Link]
-
Jadhav, S. D., & Meshram, J. S. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Retrieved from [Link]
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Chemadd. (n.d.). 2-Chloro-3-(1H-indol-3-yl)quinoxaline CAS#:1146080-41-2. Retrieved from [Link]
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Spectroscopic Characterization of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. The elucidation of its molecular structure is paramount for understanding its reactivity, and potential applications. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing upon established principles and spectral data from closely related analogues.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid, planar architecture comprising three fused heterocyclic rings: a quinoxaline, an indole, and a pyrazine ring. The presence of various functional groups and aromatic protons in distinct chemical environments makes spectroscopic analysis a powerful tool for its characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The data presented here are predicted based on the analysis of analogous structures reported in the literature.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline and indole rings, as well as a characteristic signal for the N-H proton of the indole.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | ~11.85 | br s |
| Quinoxaline H | 8.1-8.3 | m |
| Quinoxaline H | 7.7-7.9 | m |
| Indole H | 8.6-8.8 | d |
| Indole H | 7.2-7.5 | m |
Causality behind Experimental Choices: The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial.[1] It can effectively dissolve the compound and, more importantly, its ability to form hydrogen bonds with the indole N-H proton prevents rapid proton exchange, allowing for its observation as a broad singlet. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinoxaline C-Cl | ~150 |
| Quinoxaline C-Indole | ~140 |
| Quinoxaline Quaternary C | 139-141 |
| Quinoxaline CH | 128-132 |
| Indole Quaternary C | 136-137 |
| Indole CH | 112-127 |
| Indole C attached to Quinoxaline | ~112 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 2 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-160 ppm.
-
Number of scans: 1024.
-
Relaxation delay: 5 s.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (stretch, indole) | ~3400 | Medium, sharp |
| C-H (stretch, aromatic) | 3100-3000 | Medium |
| C=N (stretch, quinoxaline) | 1620-1580 | Strong |
| C=C (stretch, aromatic) | 1550-1450 | Medium-Strong |
| C-Cl (stretch) | 800-600 | Strong |
Trustworthiness of the Protocol: The use of a Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[2] This method minimizes interference from solvents and provides a clear fingerprint of the compound.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Instrument: FTIR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | ~279.06 |
| [M+2]⁺ (Isotope Peak) | ~281.06 |
| [M-Cl]⁺ | ~244.08 |
| [Indole fragment]⁺ | ~116.05 |
| [Quinoxaline fragment]⁺ | ~128.05 |
Authoritative Grounding: The expected presence of a significant M+2 peak with approximately one-third the intensity of the molecular ion peak is a hallmark of a monochlorinated compound, arising from the natural abundance of the ³⁷Cl isotope.[3] The fragmentation pattern is predicted based on the relative stability of the resulting carbocations and neutral fragments.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Direct infusion or via Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Positive ion mode.
Conclusion
The spectroscopic data presented in this guide, derived from the analysis of analogous compounds and fundamental principles, provide a comprehensive framework for the characterization of this compound. The detailed experimental protocols offer a reliable methodology for obtaining high-quality spectral data. This information is invaluable for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important heterocyclic compound.
References
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Electronic Supplementary Information Metal catalyst free cyclization of 3-alkynyl substituted 2-(indol-3-yl)quinoxalines in TFA - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters. Available at: [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. Available at: [Link]
-
2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline - PubChem. Available at: [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]
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Unlocking the Therapeutic Potential of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: A Technical Guide to Target Identification and Validation
Abstract
The fusion of privileged heterocyclic scaffolds is a proven strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced potency and unique mechanisms of action. The hybrid molecule, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, which incorporates both the quinoxaline and indole moieties, represents a promising scaffold for anticancer drug discovery. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, grounded in the established pharmacology of its constituent heterocycles. We propose a logical, evidence-based workflow for target identification and validation, focusing on key oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical evaluation of novel cancer therapeutics.
Introduction: The Rationale for Quinoxaline-Indole Hybrids in Oncology
Quinoxaline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] In the context of oncology, the quinoxaline scaffold is a common feature in a multitude of kinase inhibitors, where it often serves as a bioisosteric replacement for the adenine ring of ATP, enabling competitive inhibition of the kinase catalytic site.[3] Numerous quinoxaline-based compounds have been investigated as inhibitors of key kinases in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][3]
Similarly, the indole nucleus is a ubiquitous pharmacophore found in a vast number of natural and synthetic bioactive compounds. Indole alkaloids, for instance, are known to exert potent anticancer effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[2][4] Specifically, indole derivatives have been identified as inhibitors of critical signaling nodes like Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), mammalian Target of Rapamycin (mTOR), and Mitogen-Activated Protein Kinases (MAPK).[4][5]
The strategic hybridization of the quinoxaline and indole scaffolds in this compound is therefore predicated on the hypothesis that this novel chemical entity may exhibit synergistic or unique inhibitory activity against key protein kinases that drive cancer cell proliferation, survival, and angiogenesis. The chloro-substituent at the 2-position of the quinoxaline ring offers a reactive handle for further chemical modification and structure-activity relationship (SAR) studies, enhancing its versatility as a drug lead.
Putative Therapeutic Targets and Signaling Pathways
Based on the extensive literature on quinoxaline and indole derivatives, the most probable therapeutic targets for this compound are protein kinases within two major oncogenic signaling pathways: the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. Dysregulation of these pathways is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer, often due to mutations in key components of the pathway. Quinoxaline derivatives have been specifically designed as potent dual inhibitors of PI3K and mTOR.[6] Furthermore, a structurally related indolo[2,3-b]quinoline compound has demonstrated efficacy in colorectal cancer models by modulating this very pathway.[7][8] A quinoxaline-based compound has also been identified as an allosteric inhibitor of Akt, highlighting the diverse ways this scaffold can interact with kinases in this pathway.[9]
Given this strong precedent, it is highly probable that this compound exerts its anticancer effects through the direct inhibition of one or more kinases in this pathway, such as PI3K, Akt, or mTOR.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
The Ras/Raf/MEK/ERK (MAPK) Pathway
The MAPK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control fundamental cellular processes like proliferation, differentiation, and survival. The Ras/Raf/MEK/ERK cascade is frequently hyperactivated in cancers. Indole alkaloids have been shown to target the MAPK signaling pathway in cancer treatment.[2][10] Additionally, quinoxaline derivatives have been successfully designed as potent inhibitors of p38α MAPK, a related branch of the MAPK signaling network.[11] Therefore, it is plausible that this compound could also function as an inhibitor of key kinases within this pathway, such as Raf, MEK, or ERK.
Caption: Putative inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Target Validation
A systematic, multi-tiered approach is essential to definitively identify and validate the therapeutic targets of this compound. The following experimental workflow provides a robust framework for this process.
Caption: A tiered workflow for target identification and validation.
Tier 1: Cellular Phenotypic Screening
The initial step is to characterize the phenotypic effects of the compound on cancer cell lines known to have hyperactive PI3K/Akt/mTOR or MAPK/ERK signaling (e.g., MCF-7, PC-3, HCT116).
This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., a known kinase inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Table 1: Representative Data from MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.85 | 68.0% |
| 5 | 0.52 | 41.6% |
| 10 | 0.23 | 18.4% |
| 25 | 0.10 | 8.0% |
Tier 2: Target Engagement and Pathway Analysis
Once cytotoxicity is established, the next step is to determine if the compound modulates the phosphorylation status of key proteins within the proposed signaling pathways.
This technique allows for the semi-quantitative analysis of protein phosphorylation, providing direct evidence of target engagement in a cellular context.
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for various time points (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-40 µg per lane) and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels. A significant decrease in the phospho-protein/total protein ratio upon compound treatment indicates inhibition of the upstream kinase.
Tier 3: In Vitro Biochemical Validation
To confirm direct inhibition of the identified kinase(s), in vitro biochemical assays are essential.
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by the test compound.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, Akt1, mTOR, MEK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.[19]
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.[19]
-
Data Acquisition and Analysis: Measure the luminescence signal, which is proportional to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[20]
Table 2: Hypothetical IC₅₀ Values for this compound
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 75 |
| Akt1 | 250 |
| mTOR | 120 |
| MEK1 | >10,000 |
| ERK2 | >10,000 |
| VEGFR-2 | 95 |
Conclusion and Future Directions
The hybrid molecule this compound holds significant promise as a scaffold for the development of novel anticancer agents. The strong pharmacological precedent for both quinoxaline and indole moieties robustly supports the hypothesis that this compound targets key protein kinases in the PI3K/Akt/mTOR and/or MAPK/ERK signaling pathways. The experimental workflow detailed in this guide provides a rigorous and logical framework for the identification and validation of its specific molecular targets. Successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its further preclinical and clinical development as a targeted cancer therapeutic. Subsequent efforts should focus on comprehensive kinase profiling to assess selectivity, structure-based drug design to optimize potency and drug-like properties, and in vivo efficacy studies in relevant cancer models.
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An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive exploration of the putative mechanism of action of a specific derivative, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline. Synthesizing data from analogous compounds and the broader class of quinoxaline-based inhibitors, we elucidate its potential as a targeted anti-cancer agent. This document details its likely molecular targets, the modulation of key signaling pathways, and provides robust, field-proven experimental protocols for validation. Our analysis is grounded in established scientific principles to empower researchers in the rational design and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Therapeutic Potential of the Quinoxaline-Indole Hybrid Scaffold
Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities[1][2][3]. Their therapeutic efficacy often stems from their ability to interact with various biological targets such as protein kinases, DNA, and other enzymes crucial for cellular function[2][4]. The fusion of a quinoxaline ring with other pharmacologically active moieties, such as the indole nucleus, presents a compelling strategy for the development of novel therapeutic agents with enhanced potency and selectivity.
The indole ring system is a cornerstone in numerous natural products and synthetic drugs, known for its diverse biological activities, including anticancer properties[5]. The strategic hybridization of the quinoxaline and indole scaffolds in this compound is anticipated to yield a molecule with a unique pharmacological profile. The chloro-substituent at the 2-position of the quinoxaline ring is a common feature in many bioactive derivatives, often enhancing their therapeutic potential[6]. This guide will delve into the probable mechanistic underpinnings of this specific compound, drawing parallels from structurally related molecules to provide a coherent and scientifically grounded narrative.
Postulated Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Based on compelling evidence from structurally analogous indolo[2,3-b]quinoline derivatives, the primary mechanism of action for this compound is hypothesized to be the potent inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers[1].
A structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxicity against colorectal cancer cell lines by directly modulating the PI3K/AKT/mTOR pathway[1]. This precedent strongly suggests that this compound likely engages with key kinases within this pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition
Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Validation: Protocols and Methodologies
To rigorously validate the proposed mechanism of action, a series of well-established in vitro and cellular assays are essential. The following protocols provide a self-validating system to interrogate the biological activity of this compound.
In Vitro Kinase Inhibition Assay
Rationale: To determine the direct inhibitory effect of the compound on key kinases in the PI3K/AKT/mTOR pathway. This assay provides quantitative data (IC50 values) on the compound's potency and selectivity.
Protocol:
-
Reagents and Materials: Recombinant human PI3K, AKT, and mTOR kinases; appropriate kinase-specific peptide substrates; ATP; kinase buffer; test compound (dissolved in DMSO); 96-well microplates; plate reader.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection). f. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
Rationale: To assess the cytotoxic effects of the compound on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Lines: A panel of human cancer cell lines with known PI3K/AKT/mTOR pathway activation status (e.g., HCT116, MCF-7) and a non-cancerous cell line for selectivity assessment.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the GI50 (50% growth inhibition) value.
Western Blot Analysis
Rationale: To investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway within cancer cells. This provides direct evidence of target engagement at the cellular level.
Protocol:
-
Procedure: a. Treat cancer cells with this compound at its GI50 concentration for various time points. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and downstream effectors like S6K and 4E-BP1. e. Incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
While specific experimental data for this compound is not yet publicly available, the following table presents representative data from a structurally analogous indolo[2,3-b]quinoline derivative to provide a benchmark for expected potency.
| Compound | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 | Cytotoxicity | 0.35 | [1] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 | Cytotoxicity | 0.54 | [1] |
| Representative Quinoxaline Derivative (GK13) | - | TGase 2 Inhibition | 16.4 | [3] |
Concluding Remarks and Future Directions
The available evidence strongly supports the hypothesis that this compound functions as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, positioning it as a promising candidate for anti-cancer drug development. The indole and chloro moieties likely contribute to its binding affinity and selectivity for key kinases within this cascade.
Future research should focus on the direct experimental validation of this proposed mechanism using the protocols outlined in this guide. Comprehensive kinase profiling, in vivo efficacy studies in relevant cancer models, and detailed structure-activity relationship (SAR) analyses will be crucial next steps in advancing this compound towards clinical application. The synthesis and evaluation of analogs will further elucidate the pharmacophoric requirements for optimal activity and selectivity.
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Quinoxalines Potential to Target Pathologies. (URL: [Link])
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Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (URL: [Link])
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (URL: [Link])
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Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. (URL: [Link])
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The Indolyl Quinoxaline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The fusion of the indole and quinoxaline heterocyclic systems has given rise to a class of compounds with profound implications for medicinal chemistry. Indolyl quinoxalines, particularly the indolo[2,3-b]quinoxaline core, have emerged as a "privileged scaffold" due to their diverse and potent biological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the discovery and historical development of these compounds. It delves into the foundational synthetic strategies, offering detailed experimental protocols for their preparation. Furthermore, this guide explores the evolution of their therapeutic applications, with a focus on their anticancer properties, detailing structure-activity relationships and the underlying mechanisms of action, including their role as potent kinase inhibitors.
Historical Emergence of a Privileged Scaffold
The story of indolyl quinoxalines is a tale of two well-established heterocyclic motifs. The quinoxaline core, a bicyclic system comprising a benzene and a pyrazine ring, was first described in 1884 by German chemists Wilhelm Körner and Carl Hinsberg.[1][2] Their pioneering work established the fundamental condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, a robust method that remains a cornerstone of quinoxaline synthesis to this day.[1][2]
The indole moiety, first isolated from the dye indigo in 1866, is a ubiquitous feature in a vast number of natural products and pharmacologically active compounds.[3] The deliberate fusion of these two scaffolds to create indolyl quinoxalines represents a significant step in the rational design of bioactive molecules. While a singular "discovery" event is not prominently recorded, the synthesis of the core indolo[2,3-b]quinoxaline structure has been a long-standing application of the Hinsberg condensation, utilizing the indole-2,3-dione (isatin) as the 1,2-dicarbonyl precursor. This reaction, explored extensively over the decades, laid the groundwork for the synthesis of a vast library of derivatives.[4][5]
Early interest in these compounds was significantly boosted by the discovery of naturally occurring antibiotics like echinomycin, which contain a quinoxaline moiety and exhibit potent antimicrobial and antitumor activities.[6] This spurred medicinal chemists to explore synthetic derivatives, leading to the systematic investigation of the indolyl quinoxaline family and the eventual elucidation of their significant therapeutic potential, particularly as anticancer agents.
Foundational Synthetic Methodologies
The synthesis of the indolyl quinoxaline core is versatile, with the classical acid-catalyzed condensation being the most fundamental approach. However, modern methods have expanded the synthetic chemist's toolkit, allowing for the creation of diverse isomers and derivatives.
The Classical Condensation: Synthesis of 6H-indolo[2,3-b]quinoxalines
The most direct and widely employed method for synthesizing the tetracyclic 6H-indolo[2,3-b]quinoxaline system is the condensation of an isatin derivative (indole-2,3-dione) with an o-phenylenediamine. This reaction is typically catalyzed by an acid and proceeds via a dehydration mechanism.
Causality of Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Glacial acetic acid serves a dual purpose. It acts as a solvent to dissolve the reactants and as an acid catalyst to protonate the carbonyl groups of the isatin, making them more electrophilic and susceptible to nucleophilic attack by the diamine.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the condensation and subsequent cyclization-dehydration steps, driving the reaction to completion.
-
Precipitation and Recrystallization: The product, being a rigid, planar heterocyclic system, is often poorly soluble in the acetic acid/water mixture upon cooling, leading to its precipitation. Recrystallization from a suitable solvent like acetic acid is then used to purify the crude product by removing unreacted starting materials and side products.
Experimental Protocol: General Procedure for 6H-indolo[2,3-b]quinoxaline Synthesis [7]
-
Reaction Setup: To a round-bottom flask, add isatin (1.0 eq) and o-phenylenediamine (3.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to act as the solvent and catalyst (e.g., 10 mL for 10 mmol of isatin).
-
Heating: Heat the reaction mixture to reflux for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for several hours to facilitate precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid thoroughly with water to remove residual acetic acid and any water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from glacial acetic acid or by extraction with a suitable organic solvent like chloroform followed by recrystallization.[7]
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An In-depth Technical Guide to 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a heterocyclic compound of significant interest to researchers and drug development professionals. By merging the well-established biological significance of both the quinoxaline and indole scaffolds, this molecule presents a versatile platform for the development of novel therapeutic agents and functional materials. This document will delve into its core physical and chemical properties, provide a detailed synthesis protocol, and explore its potential applications based on the extensive research into the broader class of quinoxaline derivatives.
Introduction to a Privileged Scaffold
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The indole moiety is another privileged structure in medicinal chemistry, famously present in neurotransmitters like serotonin and a plethora of approved drugs. The fusion of these two pharmacophores in this compound results in a molecule with considerable potential for diverse biological interactions. The chloro-substituent at the 2-position of the quinoxaline ring acts as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions.[2]
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be inferred from closely related analogs and computational models. A summary of key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ClN₃ | - |
| Molecular Weight | 279.73 g/mol | - |
| Appearance | Likely a solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
| pKa | Not available | - |
| LogP | Not available | - |
Table 1: Physicochemical Properties of this compound.
Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the quinoxaline and indole rings. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 16 carbon atoms in the molecule. The carbons attached to nitrogen and chlorine atoms would have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the indole, C=N stretching of the quinoxaline ring, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (279.73 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of an appropriate indole derivative with o-phenylenediamine, followed by chlorination. A plausible and efficient method involves the direct heteroarylation of 2,3-dichloroquinoxaline with indole.[3]
Synthetic Pathway
A direct, one-pot synthesis of this compound can be achieved via an AlCl₃-induced (hetero)arylation of 2,3-dichloroquinoxaline with indole.[3] This method offers a straightforward route to the target molecule.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is based on the AlCl₃-induced synthesis of related quinoxaline derivatives and is expected to be applicable for the synthesis of the title compound.[3]
Materials:
-
2,3-dichloroquinoxaline
-
Indole
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloroethane (DCE), anhydrous
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-cold water
Procedure:
-
To a stirred solution of 2,3-dichloroquinoxaline (1.0 equiv) in anhydrous dichloroethane under a nitrogen atmosphere, add indole (1.0 equiv).
-
Carefully add anhydrous aluminum chloride (1.1 equiv) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 0.5-1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Stir the mixture for 10 minutes and then extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Chemical Reactivity
The primary site of reactivity for this compound is the chloro-substituent at the 2-position of the quinoxaline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[2][4] This reactivity is key to the utility of this compound as a building block in medicinal chemistry.
Caption: General reactivity of this compound.
Potential Applications
The diverse biological activities of quinoxaline and indole derivatives suggest a broad range of potential applications for this compound, particularly in drug discovery.
-
Anticancer Agents: Many quinoxaline derivatives have been investigated as potent anticancer agents.[5] The indole moiety is also a common feature in many anticancer drugs. The combination of these two scaffolds could lead to compounds with enhanced efficacy.
-
Antimicrobial Agents: Quinoxalines are known to possess significant antibacterial and antifungal properties.[2] The title compound could serve as a precursor for a library of compounds to be screened for antimicrobial activity.
-
Antiviral Agents: Certain quinoxaline derivatives have shown promising antiviral activity, including against HIV.[2]
-
Kinase Inhibitors: The quinoxaline scaffold is present in several kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases.
Conclusion
This compound is a synthetically versatile molecule that holds considerable promise as a building block for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the chloro-substituent allow for the facile generation of diverse derivatives. Further investigation into the specific biological activities of this compound and its analogs is warranted to fully explore its therapeutic potential.
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An In-depth Technical Guide to 2-Chloro-3-(1H-indol-3-yl)-quinoxaline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The fusion of quinoxaline and indole scaffolds has given rise to a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline derivatives and their analogs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies, explore the diverse biological activities with a particular focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action and structure-activity relationships. This guide aims to be a valuable resource, offering both foundational knowledge and field-proven insights to stimulate further research and development in this promising area of medicinal chemistry.
Introduction: The Privileged Scaffolds of Quinoxaline and Indole
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. Both quinoxaline and indole rings are prominent members of this exclusive group.
The quinoxaline nucleus, a benzopyrazine system, is a versatile scaffold found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Its planar structure and the presence of two nitrogen atoms allow for diverse molecular interactions, making it an attractive core for drug design.
The indole moiety is another cornerstone of medicinal chemistry, famously present in the amino acid tryptophan and a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions contribute to its frequent role in ligand-receptor binding.
The strategic combination of these two privileged scaffolds in the form of This compound creates a hybrid molecule with the potential for synergistic or novel biological activities. The presence of a reactive chloro group at the 2-position of the quinoxaline ring provides a convenient handle for further chemical modifications, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.[3]
This guide will provide a detailed exploration of this fascinating class of compounds, from their synthesis to their biological evaluation and future prospects.
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives typically involves a multi-step process. A common and effective strategy is the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination.
General Synthetic Pathway
A representative synthetic route to this compound is outlined below. The causality behind each step is crucial for successful synthesis. The initial condensation reaction forms the foundational quinoxaline ring system. The subsequent chlorination step introduces a key reactive group for further diversification.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where the successful isolation and characterization of the intermediate product confirms the efficacy of the initial condensation before proceeding to the more reactive chlorination step.
Step 1: Synthesis of 2-(1H-indol-3-yl)quinoxaline-3(4H)-one
-
Reactant Preparation: In a round-bottom flask, dissolve indole-3-glyoxylyl chloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of o-phenylenediamine: To the stirred solution, add o-phenylenediamine (1 equivalent).
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-(1H-indol-3-yl)quinoxaline-3(4H)-one.
Step 2: Synthesis of this compound
-
Reactant Preparation: To a round-bottom flask, add 2-(1H-indol-3-yl)quinoxaline-3(4H)-one (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Reaction Execution: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed thoroughly with water to remove any residual acid, and then dried. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]
Spectroscopic Characterization
The structural elucidation of the synthesized compounds is paramount and is typically achieved through a combination of spectroscopic techniques.
Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxaline and indole rings will appear in the range of δ 7.0-8.5 ppm. The NH proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (> δ 10 ppm).[4] |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The carbon bearing the chlorine atom (C-2) and the carbon attached to the indole ring (C-3) will have characteristic chemical shifts. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the indole ring (~3400 cm⁻¹), C=N stretching of the quinoxaline ring (~1600 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[4] |
| Mass Spec (m/z) | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic peak for the chlorine atom (M⁺+2) in an approximate 3:1 ratio.[4] |
Note: The exact chemical shifts and peak positions can vary depending on the solvent used and the presence of substituents on the aromatic rings.
Biological Activities and Therapeutic Potential
The this compound scaffold has emerged as a promising platform for the development of novel therapeutic agents, demonstrating a wide range of biological activities.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinoxaline derivatives, including those bearing an indole moiety.[1][5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms.
4.1.1. Mechanism of Action
The anticancer activity of indolyl-quinoxalines is often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.
Caption: Potential anticancer mechanisms of indolyl-quinoxaline derivatives.
-
Kinase Inhibition: Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, some analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.[8]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, indolyl-quinoxalines can halt the proliferation of cancer cells at specific checkpoints, such as the G2/M phase.[7]
4.1.2. Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on the nature and position of substituents on both the quinoxaline and indole rings.
Caption: Logical relationship of structure-activity for indolyl-quinoxalines.
General SAR observations suggest that:
-
Electron-withdrawing groups on the quinoxaline ring can enhance anticancer activity.
-
Substitution on the indole nitrogen can modulate the compound's pharmacokinetic properties and target engagement.
-
Replacing the chloro group with other functionalities, such as amines or ethers, can lead to analogs with improved potency and selectivity.[3]
Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[9][10]
4.2.1. Mechanism of Action
The precise antimicrobial mechanism is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms, such as:
-
Inhibition of DNA Gyrase: Some quinoxaline-based compounds are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.
-
Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can lead to cell lysis and death.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, these compounds may inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.
4.2.2. Representative Antimicrobial Data
| Compound Derivative | Microorganism | Activity (e.g., MIC) | Reference |
| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans | Effective in a murine model | [11] |
| Substituted 2,3-bis(thio)quinoxalines | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity | [12] |
| Quinoxaline-2-carboxamide derivatives | Acidovorax citrulli (plant pathogen) | Good antibacterial activity | [10] |
MIC: Minimum Inhibitory Concentration
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the potential for diverse chemical modifications, offers a rich field for further exploration.
Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and pathways responsible for the observed biological activities.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2018). Molecules. [Link]
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Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2012). DADUN. [Link]
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Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. (2015). European Journal of Medicinal Chemistry. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. [Link]
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The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. (2024). PLOS ONE. [Link]
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- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is approached via a robust two-step sequence, commencing with a nucleophilic aromatic substitution reaction between 2,3-dichloroquinoxaline and indole to yield the intermediate, 3-(1H-indol-3-yl)quinoxalin-2(1H)-one. This is followed by a deoxychlorination reaction using phosphorus oxychloride to furnish the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, and safety considerations.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1]. The indole moiety is another privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs[2]. The fusion of these two pharmacophores into a single molecular entity, such as this compound, is a promising strategy for the development of novel therapeutic agents and functional materials. The chloro-substituent at the 2-position of the quinoxaline ring serves as a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This application note details a reliable and reproducible two-step synthetic route to obtain this compound. The protocol is designed to be accessible to chemists with a foundational understanding of organic synthesis techniques.
Synthetic Strategy
The synthesis of the target compound is achieved through the following two-step pathway:
Step 1: Synthesis of 3-(1H-indol-3-yl)quinoxalin-2(1H)-one (Intermediate 1)
This step involves the nucleophilic aromatic substitution (SNAr) reaction of 2,3-dichloroquinoxaline with indole. The indole anion, generated in situ, acts as the nucleophile, displacing one of the chlorine atoms on the quinoxaline ring. Subsequent tautomerization of the imine intermediate leads to the more stable quinoxalinone product. Controlling the stoichiometry and reaction conditions is crucial to favor monosubstitution and minimize the formation of the di-substituted byproduct[3].
Step 2: Synthesis of this compound (Final Product)
The second step is a chlorination reaction where the hydroxyl group of the quinoxalinone intermediate is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) is an effective reagent for this transformation, proceeding through a phosphate ester intermediate that is subsequently displaced by a chloride ion[4].
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,3-Dichloroquinoxaline | 98% | Commercially Available |
| Indole | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | 99% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel 60, 230-400 mesh)
-
Standard laboratory glassware
Step-by-Step Synthesis
Step 1: Synthesis of 3-(1H-indol-3-yl)quinoxalin-2(1H)-one (Intermediate 1)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroquinoxaline (1.99 g, 10 mmol, 1.0 eq), indole (1.17 g, 10 mmol, 1.0 eq), and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The formation of a new, more polar spot corresponding to the product should be observed.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-(1H-indol-3-yl)quinoxalin-2(1H)-one as a solid.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the dried 3-(1H-indol-3-yl)quinoxalin-2(1H)-one (2.61 g, 10 mmol, 1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a solid.
Visualization of the Workflow
Caption: Synthetic workflow for this compound.
Data Summary
| Step | Reactants | Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (Typical) |
| 1 | 2,3-Dichloroquinoxaline, Indole | 3-(1H-indol-3-yl)quinoxalin-2(1H)-one | 1:1 | DMF | 100 | 12 | 60-75% |
| 2 | 3-(1H-indol-3-yl)quinoxalin-2(1H)-one, POCl₃ | This compound | 1:excess | POCl₃ | ~107 | 4 | 70-85% |
Scientific Rationale and Trustworthiness
The described protocol is based on well-established and reliable chemical transformations. The nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is a versatile method for introducing a variety of nucleophiles onto the quinoxaline core[1][5]. The choice of potassium carbonate as a base is to deprotonate the indole, generating the more nucleophilic indole anion, thereby facilitating the reaction. DMF is an excellent polar aprotic solvent for this type of reaction as it can solvate the potassium cation, leaving the indole anion more reactive.
The chlorination of the quinoxalinone intermediate using phosphorus oxychloride is a standard and high-yielding procedure for the synthesis of chloroquinoxalines from their corresponding hydroxy derivatives[4]. The reaction mechanism involves the conversion of the hydroxyl group into a good leaving group (a phosphate ester), which is then displaced by a chloride ion. The use of excess POCl₃ serves as both the reagent and the solvent.
Each step of the protocol includes a purification stage to ensure the isolation of the desired compound with high purity, which is critical for subsequent applications in drug discovery and materials science. The progress of the reactions is monitored by TLC, a simple and effective technique to determine the reaction endpoint, thus preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.
References
-
Kumar, A., Kumar, S., & Saxena, A. (2012). AlCl3-mediated reactions of 2,3-dichloroquinoxaline with phenols and indoles: a new route to substituted quinoxaline derivatives. Tetrahedron Letters, 53(15), 1957-1961. [Link]
-
de Sá, A. L., de Oliveira, F. F., & de Almeida, M. V. (2017). The chemistry and pharmacology of indole and its derivatives: a review. Mini reviews in medicinal chemistry, 17(11), 939-955. [Link]
-
Menezes, F. G., de Oliveira, R. A., & de Oliveira, H. C. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 721-739. [Link]
-
Divergent Synthesis of 3-(Indol-2-yl)quinoxalin-2-ones and 4-(Benzimidazol-2-yl)-3-methyl(aryl)cinnolines via Polyphosphoric Acid (PPA)-Mediated Intramolecular Rearrangements of 3-(Methyl/aryl(2-phenylhydrazono)methyl)quinoxalin-2-ones. The Journal of Organic Chemistry. [Link]
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- 5. nbinno.com [nbinno.com]
Application Notes & Protocols: In Vitro Evaluation of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Introduction: The Therapeutic Potential of the Quinoxaline-Indole Scaffold
The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry, renowned for the diverse biological activities its derivatives exhibit.[1][2] These activities span a wide therapeutic spectrum, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4][5] A significant portion of the anticancer potential of quinoxaline derivatives stems from their ability to function as inhibitors of various protein kinases, enzymes that play pivotal roles in the regulation of cell proliferation, survival, and differentiation.[1][6][7] Dysregulation of kinase activity is a well-established hallmark of many cancers, making them prime targets for therapeutic intervention.[8]
The subject of this guide, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, represents a strategic hybridization of two potent pharmacophores: the quinoxaline core and an indole moiety. The indole ring system is also a privileged structure in drug discovery, present in numerous compounds with significant biological activity. The cyclo-condensation of o-phenylenediamine is a common synthetic route for creating such hybrids.[9] This rational design suggests a strong potential for synergistic or enhanced biological effects, particularly as an anticancer agent.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a structured, multi-tiered approach to the in vitro evaluation of this compound. The protocols herein are designed not merely as a sequence of steps but as a logical workflow, beginning with broad phenotypic screening and progressing towards more defined mechanistic studies. Each protocol is grounded in established scientific principles and includes explanations for key experimental choices, ensuring both technical accuracy and practical utility.
Compound Handling and Preparation
Prior to initiating any biological assay, it is imperative to understand the physicochemical properties of the test compound and to establish a robust handling protocol.
Physicochemical Properties (Reference: Similar Structures) While specific experimental data for this compound is not widely published, we can infer properties from analogous structures like 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline.[10]
-
Molecular Formula: C₁₆H₁₀ClN₃
-
Molecular Weight: 279.73 g/mol
-
Solubility: Expected to have low aqueous solubility and be soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Protocol for Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilution in subsequent assays.
-
Solvent Selection: Use 100% DMSO due to its high solubilizing capacity for a wide range of organic compounds.
-
Procedure: a. Accurately weigh a small amount (e.g., 5 mg) of this compound powder. b. Dissolve the powder in the appropriate volume of 100% DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). c. Ensure complete dissolution by vortexing or gentle warming (if necessary, but monitor for degradation). d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.
-
Stability Considerations: The C2-chloro substituent on the quinoxaline ring may be susceptible to hydrolysis, particularly under acidic conditions.[11] It is recommended to prepare fresh dilutions in aqueous culture media immediately before each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow: A Multi-Tiered Evaluation Strategy
A logical progression of assays is crucial for efficiently characterizing a novel compound. We propose a three-tiered approach to move from general cytotoxicity to specific molecular mechanisms.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Tier 1: Cell Viability & Cytotoxicity Screening
Rationale: The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: a. Culture selected human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM. b. Include appropriate controls:
- Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.
- Untreated Control: Medium only.
- Positive Control: A known cytotoxic drug (e.g., Doxorubicin). c. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate or quadruplicate). d. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization and Data Acquisition: a. Carefully remove the medium from each well. b. Add 150 µL of a solubilization solution (e.g., 100% DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Plot the % Viability against the logarithm of the compound concentration. c. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.
-
Data Presentation: IC₅₀ Summary Table
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| HCT116 | Colon | [Experimental Value] | [Experimental Value] |
| MCF-7 | Breast | [Experimental Value] | [Experimental Value] |
| A549 | Lung | [Experimental Value] | [Experimental Value] |
| PC-3 | Prostate | [Experimental Value] | [Experimental Value] |
Tier 2: Elucidating the Mechanism of Cell Death
If the compound demonstrates significant cytotoxicity (low µM IC₅₀), the next step is to investigate the underlying mechanism. Common anticancer mechanisms include the induction of apoptosis and cell cycle arrest.[7][13]
Protocol: Apoptosis Detection by Annexin V/PI Staining
-
Principle: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Procedure: a. Seed cells in a 6-well plate and grow to ~70% confluency. b. Treat cells with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control. c. Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS. d. Resuspend cells in 1X Annexin V Binding Buffer. e. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol (e.g., from a commercial kit). f. Incubate for 15 minutes at room temperature in the dark. g. Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Cell Cycle Analysis
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G1, S, G2/M). Staining DNA with a fluorescent dye like Propidium Iodide allows for quantification of cells in each phase via flow cytometry.[12]
-
Procedure: a. Seed and treat cells in 6-well plates as described for the apoptosis assay. b. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. c. Centrifuge the fixed cells and wash with PBS to remove the ethanol. d. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA). e. Incubate for 30 minutes at room temperature in the dark. f. Analyze by flow cytometry. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the distribution of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Tier 3: Target Identification & Validation
Rationale: Given that many quinoxaline derivatives function as kinase inhibitors, a logical next step is to screen this compound against a panel of protein kinases.[1][6][14] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose. They measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition of kinase activity.[8][15]
Caption: Hypothetical signaling pathway susceptible to kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Materials:
-
Recombinant kinase of interest (e.g., Akt, EGFR, VEGFR-2).
-
Specific kinase substrate peptide.
-
ATP.
-
Test compound and positive control (e.g., Staurosporine).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White, opaque 384-well plates.
-
-
Compound Preparation: a. Prepare a serial dilution of this compound in kinase assay buffer with a fixed percentage of DMSO.
-
Kinase Reaction: a. In the 384-well plate, add the serially diluted compound or DMSO control. b. Add the kinase reaction mixture containing the specific kinase and its substrate peptide. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the reaction by adding ATP. The final volume should be small (e.g., 5-10 µL). e. Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously provides luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP. c. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the luminescent signal (or % activity) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the kinase.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A (e.g., Akt1) | [Experimental Value] | [Experimental Value] |
| Kinase B (e.g., PI3Kα) | [Experimental Value] | [Experimental Value] |
| Kinase C (e.g., VEGFR-2) | [Experimental Value] | [Experimental Value] |
| Kinase D (e.g., EGFR) | [Experimental Value] | [Experimental Value] |
References
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Bioassays for anticancer activities. PubMed. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
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Guideline for anticancer assays in cells. ResearchGate. [Link]
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Bioassays for anticancer activities. Semantic Scholar. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]
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In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. PMC - PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2-One as a Myeloperoxidase Modulator Using in silico Methods. Bentham Science Publishers. [Link]
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Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. PubMed. [Link]
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In vitro kinase assay. Protocols.io. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
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Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]
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Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]
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The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PubMed. [Link]
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Biological activity of quinoxaline derivatives. ResearchGate. [Link]
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2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline. PubChem. [Link]
-
2-Chloro-3-methyl-quinoxaline. IDR@NITK. [Link]
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Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. NIH. [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. [Link]
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Application and Protocol Guide for the Investigation of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline in Cancer Cell Line Models
Introduction: The Therapeutic Potential of Indole-Quinoxaline Scaffolds in Oncology
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1] When functionalized with an indole moiety, another critical pharmacophore in cancer drug discovery, the resulting hybrid molecule, such as 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, holds significant promise for novel therapeutic development.[2] Indole alkaloids and their synthetic derivatives are known to exhibit anticancer activity, and their combination with a quinoxaline core can lead to compounds with enhanced efficacy and novel mechanisms of action.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound in various cancer cell line models. While direct experimental data for this specific molecule is emerging, this guide is built upon the well-documented activities of structurally related quinoxaline and indole derivatives.[3][4] The protocols and mechanistic insights provided herein are intended to offer a robust framework for investigating the anticancer potential of this promising compound.
Predicted Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity
Based on the known biological activities of related quinoxaline-indole hybrids, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily focusing on the induction of apoptosis and the disruption of critical cell signaling pathways. A closely related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5]
The anticipated cytotoxic mechanisms of this compound include:
-
Induction of Apoptosis: Many quinoxaline derivatives are known to trigger programmed cell death in cancer cells.[6][7][8] This is often achieved through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors.[4]
-
Cell Cycle Arrest: The compound is predicted to interfere with the normal progression of the cell cycle, potentially causing an accumulation of cells in a specific phase, such as G2/M.[4] This prevents cancer cells from dividing and proliferating.
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.[4]
-
Inhibition of Key Kinases: Quinoxaline scaffolds have been identified as inhibitors of various protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[9][10]
The following diagram illustrates the potential signaling pathway targeted by this compound, based on evidence from structurally similar compounds.
Caption: Predicted signaling pathway of this compound.
Quantitative Data from Structurally Related Compounds
To provide a preliminary indication of the potential potency of this compound, the following table summarizes the in vitro anticancer activity of a structurally analogous compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in the cited literature), against various human cancer cell lines.[4]
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | MTT | 0.35 | [4] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | MTT | 0.54 | [4] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | PANC-1 (Pancreatic) | MTT | >40 | [4] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | SMMC-7721 (Liver) | MTT | >40 | [4] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | AGS (Gastric) | MTT | >40 | [4] |
| 5-Fluorouracil (5-Fu) | Caco-2 (Colorectal) | MTT | 1.89 | [4] |
| Neocryptolepine | HCT116 (Colorectal) | MTT | 6.26 | [4] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the in vitro evaluation of this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro evaluation of the compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected, for instance, HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver hepatocellular carcinoma), and a normal cell line such as human intestinal epithelial HIEC cells to assess selectivity.[4][9]
-
Culture Medium: Use the appropriate culture medium as recommended by the supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[11]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]
-
Subculturing: Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth for experiments.
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the complete culture medium to prepare a series of working concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is a reliable indicator of cell viability.[12]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.[9][12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assays
This method allows for the visualization of nuclear changes characteristic of apoptosis.
-
Treatment: Culture cells on coverslips in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain with Hoechst 33258 solution.
-
Imaging: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.[4]
This quantitative assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells in a 6-well plate with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) can be quantified.[4]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the compound on cell cycle distribution.
-
Cell Treatment and Fixation: Treat cells with the compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[4][13]
Measurement of Intracellular ROS and Mitochondrial Membrane Potential (MMP)
-
ROS Detection: Use the DCFH-DA assay. Treat cells with the compound, then incubate with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a fluorescence microplate reader or flow cytometry.[4]
-
MMP Measurement: Utilize a fluorescent probe like JC-10. In healthy cells with high MMP, JC-10 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-10 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence indicates the change in MMP.[4]
Conclusion and Future Directions
The indole-quinoxaline hybrid, this compound, represents a promising scaffold for the development of novel anticancer agents. The protocols detailed in this guide provide a comprehensive framework for its in vitro evaluation. Based on the activity of structurally related compounds, it is anticipated that this molecule will exhibit potent cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/AKT/mTOR.
Further investigations should focus on in vivo efficacy studies in animal models, detailed mechanistic studies to identify specific protein targets, and structure-activity relationship (SAR) studies to optimize the lead compound for enhanced potency and selectivity.
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Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(38), 34557–34569. [Link]
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Application Notes and Protocols for the Antimicrobial Screening of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Introduction: The Therapeutic Potential of Indolylquinoxalines
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] The fusion of a benzene and pyrazine ring creates a unique electronic and structural framework amenable to diverse functionalization. The introduction of an indole moiety, another critical pharmacophore known for its antimicrobial and various other medicinal functions, into the quinoxaline system is a promising strategy for the development of novel therapeutic agents.[5][6] The target compound, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, combines these two key structural features, making it a compelling candidate for antimicrobial screening. The chloro-substituent at the 2-position also serves as a versatile synthetic handle for further molecular modifications.[2][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro antimicrobial screening of this compound. The protocols detailed herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological robustness and data reliability.[8][9][10][11]
Underlying Principles and Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, the antimicrobial activities of related quinoxaline derivatives are often attributed to their ability to interfere with fundamental cellular processes. One prominent mechanism involves the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[12] Another proposed mechanism for some quinoxaline analogs is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] Indole-containing compounds have also been shown to disrupt bacterial cell division by targeting proteins like FtsZ.[5][6] The screening protocols outlined below are designed to empirically determine the compound's efficacy, providing a foundation for future mechanistic studies.
Experimental Workflow for Antimicrobial Screening
The initial evaluation of a novel compound's antimicrobial properties typically follows a tiered approach, starting with qualitative or semi-quantitative primary screening, followed by quantitative determination of its potency. The workflow presented here encompasses both of these critical stages.
Caption: A streamlined workflow for the antimicrobial evaluation of the target compound.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
The accurate preparation of the test compound's stock solution is paramount for reproducible results. The choice of solvent is critical to ensure complete solubilization without interfering with microbial growth.
-
Compound Synthesis and Purification: While a detailed synthesis protocol is beyond the scope of these application notes, this compound can be synthesized via established methods for quinoxaline formation, such as the condensation of o-phenylenediamine with an appropriate indole-derived α-dicarbonyl precursor, followed by chlorination.[2][4][7] Ensure the final compound is of high purity (>95%), as confirmed by techniques like NMR, mass spectrometry, and elemental analysis.
-
Solvent Selection: Due to the likely hydrophobic nature of the compound, Dimethyl Sulfoxide (DMSO) is a recommended initial solvent. It is crucial to perform a solvent toxicity control to ensure the final concentration of DMSO in the assay does not inhibit microbial growth.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the compound (e.g., 10 mg).
-
Dissolve the compound in a minimal volume of sterile, molecular biology-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C.
-
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method) - Primary Screening
The disk diffusion assay is a widely used, straightforward method for the initial qualitative assessment of antimicrobial activity.[9][13][14] It provides a visual indication of the compound's ability to inhibit microbial growth.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6 mm paper disks
-
Stock solution of this compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans, Aspergillus niger (Fungal))
-
Positive control antibiotic disks (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control disks (impregnated with the solvent, e.g., DMSO)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Disk Application:
-
Aseptically apply sterile paper disks to the surface of the inoculated agar plate.
-
Pipette a specific volume (e.g., 10 µL) of the this compound stock solution onto a disk. The amount of compound per disk should be recorded (e.g., 100 µ g/disk ).
-
Apply positive and negative control disks to the same plate for comparison.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria. For fungi, incubate at 28-30°C for 24-48 hours or longer, depending on the species.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
-
A zone of inhibition around the test compound disk (and not the negative control) indicates antimicrobial activity.
-
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the primary screen, the broth microdilution assay is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][10][15][16] This protocol is based on the CLSI M07 guidelines.[8][10][16]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Stock solution of this compound
-
Bacterial/fungal inoculum prepared as in Protocol 2, but further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., Gentamicin, Amphotericin B)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first well of a row. This will be the highest concentration.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard 100 µL from the last well in the dilution series. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay and inoculum.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation:
-
Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination. A color change (e.g., blue to pink for resazurin) indicates metabolic activity and thus, microbial growth.
-
Caption: Step-by-step process for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation and Interpretation
Systematic and clear presentation of data is crucial for the interpretation and comparison of results.
Table 1: Disk Diffusion Assay Results
| Test Microorganism | Compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 100 | [Insert Value] | Gentamicin (10 µg) | [Insert Value] |
| E. coli ATCC 25922 | 100 | [Insert Value] | Gentamicin (10 µg) | [Insert Value] |
| C. albicans ATCC 10231 | 100 | [Insert Value] | Amphotericin B (100 U) | [Insert Value] |
| A. niger ATCC 16404 | 100 | [InsertValue] | Amphotericin B (100 U) | [Insert Value] |
The diameter of the disk (6 mm) is included in the measurement.
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| S. aureus ATCC 25923 | [Insert Value] | [Insert Value] |
| E. coli ATCC 25922 | [Insert Value] | [Insert Value] |
| C. albicans ATCC 10231 | [Insert Value] | [Insert Value] |
| A. niger ATCC 16404 | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial screening of this compound. A positive outcome from these assays, indicated by significant zones of inhibition and low MIC values, would warrant further investigation into the compound's spectrum of activity against a broader panel of clinical isolates, including multidrug-resistant strains. Subsequent studies should also focus on determining the minimum bactericidal or fungicidal concentration (MBC/MFC), evaluating cytotoxicity in mammalian cell lines to assess selectivity, and elucidating the precise mechanism of action. These comprehensive evaluations are essential steps in the journey of developing a novel and effective antimicrobial agent.
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Application Note & Protocol: Preparation of High-Concentration Stock Solutions of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline for Research Applications
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions for the heterocyclic compound 2-Chloro-3-(1H-indol-3-yl)-quinoxaline (CAS: 1146080-41-2). Given its predicted hydrophobic nature and poor aqueous solubility, establishing a reliable protocol for creating concentrated, stable stock solutions is critical for ensuring reproducibility and accuracy in downstream biological and chemical assays. This guide explains the causal basis for solvent selection, outlines step-by-step protocols for preparation and dilution, and details best practices for storage and handling to maintain compound integrity.
Introduction and Scientific Rationale
This compound is a member of the quinoxaline family, a class of nitrogen-containing heterocyclic compounds.[1][2] Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications.[2][3] The structural features of this compound—a planar, aromatic system incorporating both indole and quinoxaline moieties—suggest significant hydrophobicity. A high calculated LogP (XLogP3) value for structurally similar compounds indicates that it will exhibit very low solubility in aqueous buffers, a common challenge in drug discovery and biological research.[4][5]
Inaccurate or inconsistent compound concentration due to poor solubility can lead to misleading experimental results, including an underestimation of a compound's potency (e.g., an artificially high IC50 value).[6] Therefore, the primary objective is to dissolve the compound in a suitable organic solvent at a high concentration, creating a stock solution that can be precisely diluted into aqueous assay buffers while keeping the final solvent concentration below a tolerated threshold (typically <0.5% v/v).
This guide focuses on using Dimethyl Sulfoxide (DMSO) as the primary solvent, a choice justified by its strong solvating power for a wide range of organic molecules and its widespread acceptance in biological assays.[6]
Physicochemical Properties and Solvent Selection
A summary of the key properties for this compound is presented below.
| Property | Value | Rationale & Comments |
| Molecular Formula | C₁₆H₁₀ClN₃ | Determined from the chemical structure.[7] |
| Molecular Weight | 279.73 g/mol | Calculated based on the molecular formula. This value is critical for accurate stock solution preparation. |
| Appearance | Typically a solid (powder) | Most quinoxaline derivatives are solids at room temperature.[8][9] Handle as a fine powder, taking precautions to avoid inhalation.[10] |
| Predicted Solubility | Poor in water; Soluble in DMSO, DMF | The fused aromatic structure predicts low aqueous solubility.[4] DMSO is the recommended primary solvent due to its high solubilizing capacity and compatibility with most cellular and biochemical assays at low final concentrations.[6][11] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous grade is crucial to prevent compound hydrolysis. The 2-chloro substituent on the quinoxaline ring can be susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, which would form the corresponding 2-hydroxy derivative.[12][13] |
| Alternative Solvents | DMF, Dioxane, THF | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) can be used but are often more toxic to cells than DMSO.[11] Their use should be validated for specific assay systems. |
Safety and Handling Precautions
As with any novel research compound, this compound should be handled with care, assuming it is a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[10][14]
-
Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][15]
-
Spill Management: In case of a spill, clean the area immediately. For a solid spill, avoid generating dust by gently sweeping or using a vacuum with a HEPA filter.[15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[16]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for screening campaigns.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Amber glass vial with a PTFE-lined screw cap (e.g., 1.8 mL or 4 mL)
-
Calibrated positive displacement or air displacement pipettes
-
Vortex mixer
-
Sonicator (optional, water bath type)
Step-by-Step Methodology
-
Preparation: Allow the container of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare the amber glass vial on the analytical balance. Carefully weigh a target amount of the solid compound directly into the vial. For example, to prepare 1 mL of a 10 mM solution, you would ideally weigh 2.797 mg.
-
Expert Tip: It is more accurate to weigh a slightly larger mass (e.g., 5.0 mg) and calculate the precise volume of DMSO to add, rather than trying to weigh exactly 2.797 mg.
-
-
Calculation of Solvent Volume: Use the following formula to calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
Example Calculation:
-
Mass weighed = 5.00 mg = 0.00500 g
-
Molecular Weight = 279.73 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume (L) = 0.00500 / (279.73 × 0.010) = 0.001787 L
-
Volume to add = 1787 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound. Cap the vial tightly.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a bright light source. If any solid particles remain, continue with the following steps.
-
Assisted Solubilization (If necessary):
-
Sonication: Place the vial in a room temperature water bath sonicator for 5-10 minute intervals. Check for dissolution after each interval. Avoid prolonged sonication which can heat the sample.
-
Gentle Warming: The vial may be warmed to 30-37°C for short periods to aid dissolution. Allow the solution to return to room temperature before final volume assessment or use.
-
-
Final Confirmation: Once all solid is dissolved, the stock solution is ready. The solution should be clear and free of any visible precipitate.
Visualization of the Stock Preparation Workflow
The following diagram illustrates the key steps in the stock solution preparation protocol.
Caption: Workflow for preparing a concentrated stock solution.
Storage and Stability
Maintaining the integrity of the stock solution is paramount for long-term studies.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation, divide the primary stock solution into smaller, single-use aliquots in cryovials.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months to years).
-
Protection from Light and Moisture: Use amber or opaque vials to protect the compound from light-induced degradation. Ensure caps are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
-
Stability Considerations: The quinoxaline core is generally stable, but the 2-chloro substituent presents a potential liability for hydrolysis.[12] When thawing an aliquot for use, allow it to come to room temperature and vortex briefly before opening. Visually inspect for any signs of precipitation. If precipitate is observed, attempt to redissolve using the methods in section 4.2.
Protocol for Preparing Working Dilutions
This protocol describes how to dilute the 10 mM stock for a typical biological assay.
-
Thaw: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex: Vortex the thawed stock solution for 10-15 seconds to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in 100% DMSO. For example, to get to a 1 mM solution, dilute 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Final Dilution: Directly add a small volume of the DMSO stock (e.g., the 1 mM or 10 mM solution) to the final aqueous assay buffer.
-
Critical Step: Add the DMSO stock to the assay buffer, not the other way around. Pipette the DMSO directly into the buffer and immediately vortex or mix vigorously to prevent the hydrophobic compound from precipitating out of solution.
-
Example: To achieve a final concentration of 10 µM in 1 mL of assay buffer, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based and biochemical assays.
-
References
-
Škof, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 827–832. Available at: [Link]
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PubChem. 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline. National Center for Biotechnology Information. Available at: [Link]
-
Nechaev, A. V., et al. (2022). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics, 14(10), 2025. Available at: [Link]
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Kaur, P., et al. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Available at: [Link]
-
Zhao, D. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. Available at: [Link]
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Watson International Ltd. (2020). Safety Data Sheet: Quinoxaline. Available at: [Link]
-
Finar Limited. (2010). Material Safety Data Sheet: Quinoline. Available at: [Link]
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Semantic Scholar. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]
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A. S. A. G. de Paiva, et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 75, 524-540. Available at: [Link]
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Ng, S. W. (2007). 2-Chloro-3-methyl-quinoxaline. Acta Crystallographica Section E, 63(Pt 4), o1949. Available at: [Link]
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Khan, I., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(23), 8206. Available at: [Link]
-
de Paiva, A. S. A. G., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Available at: [Link]
-
Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o455. Available at: [Link]
-
Zare, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 1-7. Available at: [Link]
-
Sajjadifar, S., et al. (2013). Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids. International Journal of ChemTech Research, 5(4), 2041-2050. Available at: [Link]
-
ACS Applied Bio Materials. (2025). Indolo-[2,3- b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly, Aggregation-Induced Emission, and Bioimaging Applications. PubMed. Available at: [Link]
-
Arkat USA. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. Available at: [Link]
-
Walczak, M. A., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Molecules, 27(19), 6211. Available at: [Link]
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Application Note: Comprehensive Analytical Characterization of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, and their precise characterization is a critical step in research and development.[1][2] This guide details integrated analytical workflows, including High-Performance Liquid Chromatography (HPLC) for purity and stability assessment, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Thermal Analysis for evaluating physicochemical stability. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable results.
Introduction and Physicochemical Overview
This compound belongs to a class of nitrogen-containing heterocycles that are scaffolds for various pharmacologically active agents.[2] The fusion of the quinoxaline and indole rings, combined with the reactive chloro-substituent, makes it a versatile intermediate for synthesizing more complex molecules. Accurate and comprehensive characterization is paramount to confirm its identity, purity, and stability, which are foundational requirements for any subsequent application.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below. These values are essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic column chemistry.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₀ClN₃ | Calculated |
| Molecular Weight | 279.73 g/mol | Calculated |
| Exact Mass | 279.0563 Da | Calculated |
| Monoisotopic Mass | 279.05632 Da | Calculated |
| XLogP3 (Predicted) | 4.3 | Analog Data[3] |
| Appearance | Pale yellow to light brown solid (Expected) | Literature (Analog)[4] |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. The following workflow ensures that identity, purity, and stability are comprehensively assessed.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Chromatographic Analysis for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of the compound and for monitoring its stability under various stress conditions. A stability-indicating method should be capable of separating the main peak from any process impurities and degradation products.[5]
Rationale for Method Selection
Given the compound's predicted high LogP value and aromatic nature, a reverse-phase (RP) HPLC method is the logical choice. A C18 stationary phase provides the necessary hydrophobic interaction for good retention and separation. A mobile phase consisting of acetonitrile (an organic modifier) and water (a weak solvent), with an acid additive like formic acid, is ideal for achieving sharp peak shapes and is compatible with mass spectrometry.[6]
Protocol 1: Reverse-Phase HPLC Purity Assessment
This protocol details a gradient HPLC method for determining the purity of this compound.
Instrumentation and Materials:
-
HPLC or UPLC system with UV/Vis or DAD detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard: A well-characterized batch of the compound, if available.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks. Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Mass Spectrometry for Molecular Identity
Mass spectrometry (MS) provides definitive confirmation of the molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for identifying impurities and degradants.
Rationale for Technique Selection
Electrospray Ionization (ESI) is the preferred ionization technique for this class of compounds due to the presence of nitrogen atoms that can be readily protonated to form [M+H]⁺ ions in positive ion mode. High-Resolution Mass Spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, is crucial for confirming the elemental formula by providing a highly accurate mass measurement.
Protocol 2: LC-HRMS Analysis
Instrumentation:
-
LC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Use chromatographic conditions similar to those in Protocol 1 to ensure compatibility.
Procedure:
-
Prepare the sample as described in Protocol 1.
-
Infuse the sample directly or inject it into the LC-MS system.
-
Acquire data in positive ESI mode over a mass range of m/z 100-500.
-
Perform MS/MS fragmentation on the primary ion (m/z 280.06) to aid in structural confirmation.
Expected Results:
-
Primary Ion: The protonated molecule [M+H]⁺ should be observed at m/z 280.0641.
-
Isotopic Pattern: The characteristic isotopic pattern for a molecule containing one chlorine atom ([M+H]⁺ : [M+2+H]⁺ ratio of approximately 3:1) must be present.
-
High-Resolution Mass: The measured mass should be within 5 ppm of the calculated exact mass (C₁₆H₁₁ClN₃⁺).
Proposed Fragmentation Pathway
Understanding the fragmentation pattern is key to confirming the structure.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
NMR Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the unambiguous determination of chemical structure. Both ¹H and ¹³C NMR spectra are required for a complete assignment.
Rationale for Experimental Choices
Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it can dissolve a wide range of organic compounds and contains an exchangeable proton from the indole N-H group, which will be visible in the ¹H NMR spectrum.[4] Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.
Protocol 3: ¹H and ¹³C NMR Acquisition
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
-
NMR tubes
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS)
Procedure:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in an NMR tube.
-
Add a small amount of TMS.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (a longer acquisition time may be necessary).
-
Process the data (Fourier transform, phase correction, and baseline correction).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Based on data for similar structures[4][7])
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Indole N-H | ~11.9 (s, 1H) | - |
| Quinoxaline H | 7.7 - 8.2 (m, 4H) | 128.0 - 142.0 |
| Indole H (aromatic) | 7.2 - 8.7 (m, 5H) | 112.0 - 137.0 |
| Quinoxaline C-Cl | - | ~150.0 |
| Quinoxaline C-Indole | - | ~140.0 |
| Indole C (attached to Quinoxaline) | - | ~110.0 |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the material's thermal stability, decomposition profile, and melting point. This data is vital for determining appropriate storage and handling conditions. For quinoxaline derivatives, good thermal stability is often observed.[1][8][9]
Protocol 4: TGA/DSC Analysis
Instrumentation:
-
A simultaneous TGA/DSC instrument or separate units.
-
Aluminum or ceramic pans.
Procedure:
-
Accurately weigh 3-5 mg of the sample into a TGA/DSC pan.
-
Place the pan in the instrument.
-
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 500°C) at a constant rate of 10°C/min.
-
Use an inert nitrogen atmosphere (flow rate ~20 mL/min) to prevent oxidative decomposition.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.
-
TGA: A stable baseline until the onset of thermal decomposition, indicated by a significant weight loss. Quinoxaline derivatives often show stability up to 250°C or higher.[1]
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating chromatographic, spectrometric, and thermal analysis techniques, researchers can confidently confirm the identity, purity, and stability of this important heterocyclic compound, ensuring the reliability and reproducibility of their scientific investigations.
References
-
Badawy, M. A.; Mohamed, G. G.; Omar, M. M.; Nassar, M. M.; Kamel, A. B. (2010). Synthesis, Spectroscopic and Thermal Characterization of Quinoxaline Metal Complexes. European Journal of Chemistry, 1, 282-288. [Link]
-
PubChem. 2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxaline. National Center for Biotechnology Information. [Link]
-
Raman, R. et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN J. Chem., 15(1), 162-170. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information: Metal catalyst free cyclization of 3-alkynyl substituted 2-(indol-3-yl)quinoxalines in TFA. [Link]
-
Mohamed, G. G. et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. ResearchGate. [Link]
-
Raman, R. et al. (2022). (PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. [Link]
-
SIELC Technologies. Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column. [Link]
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Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]
-
Anitha, K. et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. PubMed Central. [Link]
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Al-Ostath, A. et al. (2023). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]
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Application Notes and Protocols for 2-Chloro-3-(1H-indol-3-yl)-quinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of the Quinoxaline Scaffold in Oncology
The quinoxaline scaffold, a heterocyclic motif composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have consistently demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The synthetic tractability of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its biological activity.[3][4][5] This document provides a detailed guide to the potential applications and experimental evaluation of a specific derivative, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, with a primary focus on its utility in anticancer drug discovery. While specific biological data for this exact molecule is limited in publicly accessible literature, the protocols and insights provided herein are based on established methodologies for analogous indole-substituted and 2-chloro-quinoxaline derivatives and are intended to serve as a robust framework for its investigation.
Scientific Rationale: Targeting Key Cancer Pathways
Quinoxaline derivatives frequently exert their anticancer effects by targeting crucial signaling pathways that are dysregulated in cancer cells.[1][6] A significant number of these compounds function as kinase inhibitors, interfering with the enzymatic activity of protein kinases that drive cell proliferation, survival, and angiogenesis.[6][7] The incorporation of an indole moiety at the 3-position of the quinoxaline ring is a strategic design element, as the indole nucleus is a common pharmacophore in many biologically active compounds, including numerous kinase inhibitors.[8]
The 2-chloro substituent serves as a versatile synthetic handle, allowing for further molecular elaboration through nucleophilic substitution reactions. This enables the generation of a library of analogs with diverse functionalities, which is a key strategy in lead optimization.
Proposed Mechanism of Action: Kinase Inhibition
Based on the structure of this compound and the known activities of related compounds, a plausible mechanism of action is the inhibition of protein kinases involved in cancer progression.[6][7] Key kinase families that are often targeted by quinoxaline derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[9][10][11][12] Inhibition of these kinases can block downstream signaling cascades like the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are critical for cell growth and survival.[6]
-
Non-receptor Tyrosine Kinases: Including members of the Src family.
-
Serine/Threonine Kinases: Such as the Pim kinases and Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle.
The following diagram illustrates the potential interception of the PI3K/Akt/mTOR signaling pathway by a quinoxaline-based kinase inhibitor.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the anticancer potential of this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on common methods for the synthesis of similar quinoxaline derivatives.
Principle: The synthesis involves a two-step process starting with the condensation of o-phenylenediamine with an indole-containing dicarbonyl compound to form the quinoxalinone core, followed by chlorination.
Materials:
-
o-Phenylenediamine
-
3-(Indol-3-yl)-glyoxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of 3-(1H-indol-3-yl)quinoxalin-2(1H)-one
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-(indol-3-yl)-glyoxylic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(1H-indol-3-yl)quinoxalin-2(1H)-one.
Step 2: Chlorination to this compound
-
To a flask containing 3-(1H-indol-3-yl)quinoxalin-2(1H)-one (1 equivalent), add an excess of POCl₃.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4][5][13]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., HCT116 [colon], MCF-7 [breast], A549 [lung])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase. The Kinase-Glo® Luminescent Kinase Assay is a common method that quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant protein kinase (e.g., VEGFR2, EGFR)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a white plate, prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from a dose-response curve.
Data Presentation
Quantitative data from the evaluation of quinoxaline derivatives should be presented in a clear and concise manner.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[9][15][16] |
| Analog A (R = H) | HCT116 (Colon) | 5.2 |
| Analog B (R = 4-F) | HCT116 (Colon) | 2.8 |
| Analog C (R = 4-OCH₃) | HCT116 (Colon) | 8.1 |
| Analog A (R = H) | MCF-7 (Breast) | 7.5 |
| Analog B (R = 4-F) | MCF-7 (Breast) | 4.1 |
| Analog C (R = 4-OCH₃) | MCF-7 (Breast) | 10.3 |
| Doxorubicin | HCT116 (Colon) | 0.5 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Table 2: Hypothetical Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | IC₅₀ (nM)[9] |
| Analog A (R = H) | VEGFR2 | 150 |
| Analog B (R = 4-F) | VEGFR2 | 85 |
| Analog C (R = 4-OCH₃) | VEGFR2 | 250 |
| Analog A (R = H) | EGFR | >1000 |
| Analog B (R = 4-F) | EGFR | 850 |
| Analog C (R = 4-OCH₃) | EGFR | >1000 |
| Sorafenib | VEGFR2 | 90 |
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound as a potential anticancer agent.
Caption: Preclinical evaluation workflow for novel quinoxaline derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents, likely acting through the inhibition of key protein kinases. The protocols outlined in this document provide a comprehensive framework for its synthesis and biological evaluation. By systematically assessing its effects on cancer cell viability, specific molecular targets, and downstream cellular processes, researchers can elucidate its therapeutic potential and pave the way for further preclinical and clinical development.
References
- Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives. (2025). BenchChem.
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Bentham Science.
- Application Notes and Protocols for Quinoxaline Derivatives in Anticancer Drug Design. (2025). BenchChem.
- comparing the efficacy of 2-Chloro-8-iodoquinoxaline derivatives as anticancer agents. (2025). BenchChem.
- Application Notes and Protocols for Quinoxaline Derivatives as Potential Anticancer Agents. (2025). BenchChem.
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Bentham Science.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). National Institutes of Health.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). ResearchGate.
- Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). National Institutes of Health.
- Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (2010). European Journal of Chemistry.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). MDPI.
- Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). National Institutes of Health.
- Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2024). ResearchGate.
- New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI.
- An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024). (2024). ResearchGate.
- Convenient synthetic method for 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitor. (n.d.). PubMed.
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- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Convenient synthetic method for 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Derivatization of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline for Structure-Activity Relationship Studies
Abstract
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] When fused with an indole moiety, another critical pharmacophore, the resulting 3-(1H-indol-3-yl)-quinoxaline system presents a versatile platform for drug discovery. This application note provides a detailed guide for the strategic derivatization of 2-chloro-3-(1H-indol-3-yl)-quinoxaline. The highly reactive C2-chloro group serves as a linchpin for introducing molecular diversity through nucleophilic aromatic substitution (SNAr).[5][6] We present validated protocols for modification at this position and at the indole nitrogen, discuss the rationale behind these synthetic choices, and outline a framework for conducting structure-activity relationship (SAR) studies to identify lead compounds with enhanced biological profiles.
Introduction: The Strategic Value of the Indolyl-Quinoxaline Scaffold
The convergence of the quinoxaline and indole ring systems creates a privileged scaffold in drug design. Quinoxaline derivatives are known to target a variety of biological pathways, and their therapeutic potential is well-documented.[4][7] The this compound starting material is particularly valuable due to the inherent reactivity of the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the C2-chloro substituent for nucleophilic displacement, making it an ideal handle for synthetic elaboration.[5][8]
This guide is designed for researchers in medicinal chemistry and drug development. It moves beyond simple synthetic recitation to explain the causal logic behind protocol design, enabling scientists to rationally design and synthesize libraries of novel analogues for SAR exploration.
Synthesis of the Core Scaffold: this compound
The prerequisite for any derivatization campaign is a reliable supply of the starting material. The synthesis typically involves a two-step process: condensation to form the quinoxalin-2(1H)-one core, followed by chlorination.
A common and efficient route involves the condensation of o-phenylenediamine with an indole-containing α-ketoester, such as ethyl 3-(1H-indol-3-yl)-2-oxopropanoate. The resulting quinoxalin-2(1H)-one is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to furnish the target 2-chloro-quinoxaline scaffold.[1]
Figure 1: General workflow for the synthesis of the core scaffold.
Strategic Derivatization Points for SAR Studies
The this compound scaffold offers three primary, synthetically accessible positions for modification to probe the chemical space around the core structure. Each modification is intended to investigate how changes in sterics, electronics, and hydrogen bonding potential impact biological activity.
Figure 2: Key derivatization points on the indolyl-quinoxaline scaffold.
Primary Target: Nucleophilic Aromatic Substitution (SNAr) at C2 (R²)
This is the most facile and widely exploited modification. The chloro group is an excellent leaving group, and its displacement by various nucleophiles allows for the introduction of a wide array of functional groups.
-
Rationale: The C2 position often points into a solvent-exposed region or a specific sub-pocket of a biological target. Modifying this position can introduce groups that form new hydrogen bonds, ionic interactions, or hydrophobic contacts, thereby modulating binding affinity and selectivity.
-
Common Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines (e.g., anilines, piperazines, morpholines) introduce basic centers and hydrogen bond donors/acceptors.[6][8][9]
-
O-Nucleophiles: Alcohols and phenols (alkoxides/phenoxides) create ether linkages, altering solubility and hydrogen bonding capacity.[10]
-
S-Nucleophiles: Thiols (thiolates) introduce thioethers, which can act as hydrogen bond acceptors and are generally more lipophilic than their ether counterparts.[6]
-
Secondary Target: Indole N-H Modification (R¹)
The indole N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation.
-
Rationale: The indole N-H group is a potent hydrogen bond donor. Alkylating this position removes this capability and introduces steric bulk. This modification is crucial for determining if a hydrogen bond at this position is essential for activity. It can also be used to tune lipophilicity and metabolic stability.
-
Methodology: Typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile, followed by the addition of an electrophile (e.g., alkyl halide).
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific reactivity of their chosen substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles (C2-Position)
This protocol describes the synthesis of 2-(amino)-3-(1H-indol-3-yl)-quinoxalines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperazine, morpholine, aniline) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, NMP, Dioxane)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (e.g., 293 mg, 1.0 mmol).
-
Add the chosen solvent (e.g., 5 mL of DMF).
-
Add the amine nucleophile (e.g., 1.2 mmol for a primary amine, 2.0 mmol for a secondary amine like piperazine).
-
Add the base (e.g., potassium carbonate, 276 mg, 2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.[6]
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir. A precipitate should form.
-
Collect the solid by vacuum filtration, washing with water and then a small amount of cold diethyl ether or ethanol.
-
Purification: The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for N-Alkylation of the Indole Moiety (N1-Position)
This protocol describes the modification of the indole N-H.
Materials:
-
3-(Quinoxalin-3-yl)-1H-indole derivative (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous DMF
-
Schlenk flask or oven-dried glassware
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the 3-(quinoxalin-3-yl)-1H-indole derivative (e.g., 1.0 mmol).
-
Add anhydrous DMF (5 mL) and cool the solution to 0 °C in an ice bath.
-
Caution: NaH is highly reactive with water. Carefully add NaH (60% dispersion, 48 mg, 1.2 mmol) portion-wise. Effervescence (H₂ gas) should be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. The solution should change color as the indolide anion is formed.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure via NMR and HRMS.
Building and Interpreting a Structure-Activity Relationship (SAR) Table
Hypothetical SAR Data
The following table presents hypothetical data for a series of derivatives tested in a kinase inhibition assay.
| Compound ID | R¹ (Indole-N) | R² (Quinoxaline-C2) | Kinase IC₅₀ (µM) |
| Parent | -H | -Cl | > 50 |
| A-1 | -H | -NH₂ | 25.4 |
| A-2 | -H | -NH(CH₃) | 15.2 |
| A-3 | -H | -N(CH₃)₂ | 30.1 |
| A-4 | -H | ! (Morpholine) | 5.8 |
| A-5 | -H | ! (Piperazine) | 1.2 |
| A-6 | -H | -OCH₃ | 45.7 |
| A-7 | -H | -SCH₃ | 38.9 |
| B-1 | -CH₃ | ! (Piperazine) | 2.5 |
| B-2 | -CH₂Ph | ! (Piperazine) | 18.9 |
SAR Analysis and Insights
-
C2-Position (R²) is Critical for Activity: The parent chloro-compound is inactive, confirming that derivatization at C2 is essential.
-
Nitrogen Nucleophiles are Preferred: Replacing -Cl with N-linked substituents (A-1 to A-5) is significantly more effective than O- or S-linked groups (A-6, A-7). This suggests a key interaction, likely a hydrogen bond or ionic interaction, with the target protein.[11]
-
Cyclic Amines are Optimal: The constrained cyclic amines, morpholine (A-4) and piperazine (A-5), show superior activity to acyclic amines. The basic nitrogen of piperazine (pKa ~9.8) likely forms a crucial salt bridge with an acidic residue (e.g., Asp, Glu) in the kinase hinge region, leading to the highest potency.[11][12]
-
Indole N-H is an Important H-Bond Donor: Methylation of the indole nitrogen (B-1 vs. A-5) results in a twofold loss of activity. This indicates that the N-H group is involved in a beneficial hydrogen bond with the target.
-
Steric Hindrance at Indole-N is Detrimental: Introducing a larger benzyl group (B-2) leads to a significant drop in potency, likely due to a steric clash within the binding pocket.[3]
Figure 3: The iterative workflow of a structure-activity relationship study.
Conclusion
The this compound scaffold is a synthetically tractable and highly promising platform for the development of novel therapeutic agents. The strategic application of nucleophilic aromatic substitution at the C2-position and N-alkylation of the indole ring allows for a thorough exploration of the surrounding chemical space. By systematically synthesizing derivatives and analyzing the resulting biological data, researchers can elucidate key structure-activity relationships, leading to the rational design of potent and selective lead compounds. The protocols and framework provided herein offer a robust starting point for initiating such drug discovery programs.
References
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.Available at ResearchGate.
- Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline.Bulletin des Sociétés Chimiques Belges.
- Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines.BenchChem.
- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.ResearchGate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.MDPI.
- Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent.National Institutes of Health (NIH).
- Exploring Biological Activities of Quinoxaline Derivatives.PharmaTutor.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.MDPI.
- Overall structure‐activity relationship analysis of the quinoxaline derivatives.ResearchGate.
- Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives.ResearchGate.
- Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor.PubMed.
- 2-Chloroquinoxaline.ResearchGate.
- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.Iraqi Journal of Science.
- Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)quinoxaline derivatives.BenchChem.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.Journal of the Iranian Chemical Society.
- Biological activity of quinoxaline derivatives.ResearchGate.
- Quinoxaline synthesis.Organic Chemistry Portal.
- Biological Activity of Quinoxaline Derivatives.Semantic Scholar.
- Synthesis of Natural and Biologically Active Quinoxaline Analogs.ResearchGate.
- Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253.International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3 H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.PubMed.
- Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes.MDPI.
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Welcome to the technical support center for the synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Overview of the Synthetic Approach
The synthesis of this compound is most reliably achieved through a two-step process. This common and effective route involves an initial condensation reaction to form the quinoxaline core, followed by a chlorination step.[1] This strategy allows for the controlled formation of the heterocyclic system before introducing the reactive chloro-substituent, which is crucial for subsequent functionalization, such as in cross-coupling or nucleophilic substitution reactions.[2][3]
Caption: General two-step synthetic pathway.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Step 1: Condensation to form 2-Hydroxy-3-(1H-indol-3-yl)quinoxaline
Question 1: My condensation reaction yield is very low. What are the primary causes?
Answer: Low yields in the initial condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound are a frequent challenge.[4] The main factors to investigate are:
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. While ethanol or acetic acid are common, they may not be optimal.[5] High temperatures and long reaction times can sometimes lead to side reactions or degradation of the indole moiety.[4][6]
-
Purity of Starting Materials: Impurities in either the o-phenylenediamine or the indole-3-glyoxal can introduce competing side reactions, significantly reducing the yield of the desired product.[4][7]
-
Atmospheric Sensitivity: Some condensation reactions can be sensitive to oxygen, which may lead to oxidative side products.[8] While many are robust, if yields are inexplicably low, performing the reaction under an inert atmosphere (Nitrogen or Argon) is a worthwhile experiment.
Question 2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are these byproducts?
Answer: The formation of multiple products often points to side reactions or, in some cases, regioisomerism if a substituted o-phenylenediamine is used.
-
Self-Condensation: The indole-3-glyoxal may undergo self-condensation under certain conditions.
-
Incomplete Cyclization: The reaction may stall at an intermediate imine stage without completing the cyclization to the quinoxaline ring.
-
Isomer Formation: If using a substituted o-phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine), the condensation can occur at two different positions, leading to a mixture of 6- and 7-substituted quinoxaline isomers, which can be very difficult to separate.[9]
Question 3: How can I optimize the condensation reaction for a higher yield?
Answer: Systematic optimization is key.
-
Solvent Screening: Test a range of solvents. Acetic acid often serves as both solvent and catalyst.[4] Greener options like ethanol or even water can also be effective.[4][10]
-
Catalyst Selection: While this reaction can proceed without a catalyst, acid catalysis is common. Acetic acid is standard, but other catalysts like solid acid catalysts or even catalytic amounts of iodine have been shown to improve rates and yields.[4][6]
-
Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[4][11]
Step 2: Chlorination of 2-Hydroxy-3-(1H-indol-3-yl)quinoxaline
Question 1: The chlorination with phosphorus oxychloride (POCl₃) is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue in the chlorination of 2-hydroxyquinoxalines.
-
Insufficient Reagent or Temperature: The reaction often requires a significant excess of the chlorinating agent (POCl₃ or thionyl chloride) and heating to reflux.[1] Ensure you are using a sufficient excess and that the reaction is maintained at the appropriate temperature for 2-4 hours.[1]
-
Purity of the Intermediate: The 2-hydroxyquinoxaline intermediate must be thoroughly dried. The presence of water will consume the chlorinating agent and prevent the reaction from proceeding.
-
Catalytic Additive: In some cases, adding a catalytic amount of a tertiary amine base like N,N-dimethylformamide (DMF) can facilitate the reaction.[12]
Question 2: After work-up, my final product seems to have converted back to the 2-hydroxy starting material. Why is this happening?
Answer: The 2-chloroquinoxaline product is susceptible to hydrolysis, especially under acidic or forcing basic conditions.[13] The primary degradation product is the starting 2-hydroxyquinoxaline.[13]
-
Work-up Procedure: The quenching step is critical. The reaction mixture is typically poured slowly onto crushed ice with vigorous stirring.[1] This hydrolyzes the excess POCl₃. If the resulting aqueous solution is not neutralized promptly, the acidic conditions can promote hydrolysis of the product.
-
Purification: During purification (e.g., column chromatography), using protic or overly acidic solvents can cause the product to revert. Ensure your silica gel is neutral and use buffered or aprotic solvent systems if hydrolysis is a persistent issue.
Question 3: My purified product is an off-white or colored solid, not the expected color. What are the likely impurities?
Answer: The most common impurity is the unreacted 2-hydroxyquinoxaline starting material.[14] Other potential impurities include residual phosphorus-containing byproducts from the POCl₃.[14]
-
Purification Strategy: A combination of methods is often best.
-
Precipitation/Neutralization: After quenching, carefully neutralize the acidic solution with a base like sodium bicarbonate to precipitate the crude product.[1]
-
Washing: Thoroughly wash the filtered solid with water to remove inorganic salts.
-
Recrystallization or Chromatography: Recrystallization from a suitable solvent like ethanol or acetonitrile can yield highly pure material.[14] If isomers or other closely-related impurities are present, column chromatography on silica gel is the most effective method.[2][14]
-
Frequently Asked Questions (FAQs)
Q1: Why is the two-step synthesis (condensation then chlorination) preferred over a one-pot method? A1: This stepwise approach provides better control over the reaction and simplifies purification. The intermediate 2-hydroxyquinoxaline is typically a stable, crystalline solid that can be easily purified before the more reactive chloro group is introduced. This ensures the final chlorination step begins with pure material, leading to a cleaner reaction and a higher quality final product.
Q2: Are there alternative methods to synthesize the quinoxaline core? A2: Yes, numerous methods exist. One notable alternative is the oxidative coupling of an epoxide with a 1,2-diamine.[15] Another involves the reaction of α-hydroxy ketones with o-phenylenediamines, often catalyzed by iodine in DMSO.[6] However, for the indole-substituted target, the condensation with a pre-formed indole-1,2-dicarbonyl compound remains one of the most direct and reliable routes.[9]
Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)? A3: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The quenching procedure of pouring the reaction mixture onto ice must be done slowly and carefully to control the exothermic reaction.
Q4: How can I definitively confirm the structure of my final product? A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H and ¹³C NMR: Will confirm the aromatic proton and carbon framework of both the quinoxaline and indole rings.
-
Mass Spectrometry (MS): Will confirm the molecular weight and provide the correct isotopic pattern for a monochlorinated compound.
-
IR Spectroscopy: Can show the disappearance of the C=O stretch from the 2-hydroxyquinoxaline intermediate.[3]
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Condensation Yield | Suboptimal conditions; Impure starting materials | Screen solvents (EtOH, Acetic Acid), consider a catalyst (I₂), check purity of reactants.[4][6] |
| Incomplete Chlorination | Insufficient POCl₃; Water in intermediate; Low temp | Use excess POCl₃, ensure starting material is dry, reflux for 2-4 hours.[1] |
| Product Hydrolysis | Acidic work-up; Protic purification solvents | Neutralize promptly after quenching; Use aprotic/neutral solvents for chromatography.[1][13] |
| Purification Difficulty | Formation of isomers; Residual byproducts | Use substituted diamines with caution; Purify via column chromatography.[9][14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-3-(1H-indol-3-yl)quinoxaline This protocol is a generalized procedure based on common condensation reactions and should be optimized for specific substrates.
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Add a solution of indole-3-glyoxal (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature, which may result in the precipitation of the product.
-
Pour the mixture into cold water to fully precipitate the product.
-
Filter the solid, wash thoroughly with water to remove excess acetic acid, and then with a cold solvent like ethanol.
-
Dry the solid under vacuum to yield the crude 2-hydroxy-3-(1H-indol-3-yl)quinoxaline. This material can be used directly in the next step or recrystallized for higher purity.
Protocol 2: Synthesis of 2-Chloro-3-(1H-indol-3-yl)quinoxaline
-
SAFETY: Perform this reaction in a certified fume hood with appropriate PPE.
-
In a round-bottom flask equipped with a reflux condenser, add the dried 2-hydroxy-3-(1H-indol-3-yl)quinoxaline (1.0 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[1][3]
-
Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.[1]
-
After completion, cool the reaction mixture. Carefully and slowly pour the mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or 2% NaOH solution until the product precipitates completely.[1][3]
-
Filter the crude solid product, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure 2-Chloro-3-(1H-indol-3-yl)quinoxaline.[14]
Workflow & Logic Diagrams
Caption: A logical diagram for troubleshooting the synthesis process.
References
- Troubleshooting common problems in quinoxaline synthesis reactions - Benchchem.
- Application Notes: Functionalization of 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - MDPI. Available at: [Link]
- Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
- Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions - Benchchem.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - NIH. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Available at: [Link]
-
Quinoxaline synthesis - Organic Chemistry Portal. Available at: [Link]
- An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. Available at: [Link]
- Quinoxalinone Synthesis: A Technical Troubleshooting Guide - Benchchem.
-
Facile synthesis of biologically important indole based quinoxalines - ResearchGate. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. Available at: [Link]
-
Optimization of reaction conditions in the synthesis of indeno[1,2-b]quinoxaline from 2-indanone and OPD a - ResearchGate. Available at: [Link]
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
-
Quinoxaline: Synthetic and pharmacological perspectives - International Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. Available at: [Link]
-
New opportunities for the synthesis of quinoxaline derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents - ResearchGate. Available at: [Link]
- A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines - Benchchem.
-
Convenient synthetic method for 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitor - PubMed. Available at: [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. Available at: [Link]
Sources
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- 3. mdpi.com [mdpi.com]
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- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 2-Chloro-3-(1H-indol-3-yl)-quinoxaline by column chromatography
Technical Support Center: Purification of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Welcome to the technical support guide for the purification of crude this compound. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges in the column chromatography purification of this specific heterocyclic compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for setting up a successful purification experiment.
Q1: What are the most probable impurities in my crude sample?
The impurities present in your crude product are highly dependent on the synthetic route. A common method for synthesizing substituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.[1][2][3] Therefore, likely impurities include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or the indole-containing dicarbonyl precursor.
-
Hydroxy Intermediate: The pre-chlorination product, 3-(1H-indol-3-yl)quinoxalin-2(1H)-one, is a very common impurity if the chlorination reaction (e.g., with POCl₃) is incomplete.[4]
-
Side-Reaction Products: Products from self-condensation of starting materials or other side reactions common in indole and quinoxaline synthesis.[5]
-
Residual Reagents: By-products from the chlorinating agent (e.g., phosphoric acid from phosphorus oxychloride).[4]
Q2: How do I select the optimal eluent system for separation?
The key to successful column chromatography is selecting an eluent system that provides good separation on a Thin-Layer Chromatography (TLC) plate first.[6]
-
Target Rf Value: Aim for an Rf (Retention Factor) value between 0.2 and 0.4 for your desired product, this compound.[4][7] This range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain stuck to the column.[8]
-
Starting Solvent Systems: Quinoxaline and indole derivatives are moderately polar. A binary system of a non-polar solvent and a polar solvent is standard.[9] Begin with mixtures of hexane (or heptane) and ethyl acetate.[6][10]
-
Systematic Approach: Test various ratios on TLC, starting from low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polar component (e.g., 7:3, 1:1).[9] This systematic variation allows you to fine-tune the separation between your product and its impurities.
Q3: Should I use isocratic or gradient elution?
The choice depends on the TLC analysis of your crude mixture:
-
Isocratic Elution (Constant Solvent Composition): This method is ideal when your desired product is well-separated from all impurities with a single solvent ratio.[6] It is simpler to perform and highly reproducible.
-
Gradient Elution (Increasing Polarity Over Time): Use this method if your crude sample contains multiple components with a wide range of polarities. A gradient allows you to first elute non-polar impurities with a low-polarity solvent, then gradually increase the polarity to elute your product, and finally wash off highly polar impurities that would otherwise remain on the column.
Q4: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
Poor solubility in the eluent is a common problem that can lead to broad bands and poor separation if loaded improperly.[11] The best approach is dry loading :
-
Dissolve your crude product in a suitable, low-boiling point solvent (like dichloromethane or acetone) in a round-bottom flask.
-
Add a portion of silica gel to the flask (approximately 5-10 times the mass of your crude product).
-
Gently remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[11]
-
Carefully add this powder to the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated, narrow band, significantly improving separation.[11]
Troubleshooting Guide: Column Chromatography Issues
This section is formatted to help you quickly diagnose and solve specific problems encountered during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate eluent system (too polar or not polar enough).[8] 2. Column was overloaded with too much crude material. 3. The sample was loaded in too large a volume of solvent. | 1. Re-optimize the eluent using TLC to achieve an Rf of 0.2-0.4 for the product and maximal separation from impurities.[4][7] 2. Reduce the amount of crude material. A general rule is 1g of crude per 25-100g of silica, depending on separation difficulty. 3. Use the dry loading technique or dissolve the sample in the absolute minimum amount of solvent for wet loading.[11] |
| Low or No Recovery of Product | 1. The compound is highly polar and irreversibly adsorbed to the silica. 2. The compound degraded on the acidic silica gel.[8] 3. Eluted fractions are too dilute to be detected by TLC.[8][12] | 1. Increase the polarity of the eluent significantly at the end of the run (a "flush"), for example, with 5-10% methanol in dichloromethane.[9] 2. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[8] If it's unstable, consider using deactivated silica or alumina. 3. Combine and concentrate the fractions you expect to contain your product, then re-run the TLC.[8] |
| Streaking or Tailing of the Product Band | 1. The compound has poor solubility in the eluent. 2. The acidic nature of silica gel is interacting with the basic nitrogens in the indole or quinoxaline rings. 3. The column was packed unevenly or has developed channels. | 1. Switch to an eluent system that better dissolves your compound, or use the dry loading method.[11] 2. Add a small amount (~0.5-1%) of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities). 3. Ensure the column is packed carefully without air bubbles and that the solvent level never drops below the top of the silica.[11] |
| Product Elutes in the Solvent Front | 1. The eluent system is far too polar.[8] | 1. Start again with a much less polar solvent system. Check the first few fractions, as your compound may have eluted undetected.[8] |
Visualized Workflows
The following diagrams illustrate the standard experimental and troubleshooting workflows for this purification.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting workflow for common purification problems.
Detailed Experimental Protocol
This protocol provides a general but detailed procedure for the purification of this compound.
1. TLC Analysis and Eluent Selection a. Dissolve a small amount of the crude product in dichloromethane or ethyl acetate. b. On a silica gel TLC plate, spot the crude mixture alongside any available standards (starting materials, etc.). c. Develop plates in a sealed chamber using various eluent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 2:1, 1:1).[6] d. Visualize the plates under UV light (254 nm).[4] The quinoxaline and indole rings are typically UV-active. e. Select the eluent system that provides a baseline separation of the product spot (ideally Rf ≈ 0.2-0.4) from major impurities.[4]
2. Column Preparation a. Select a glass column of appropriate size (e.g., for 1g of crude, a 2-3 cm diameter column is a good start). b. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand. c. Prepare a slurry of silica gel in the chosen eluent.[6] d. Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a uniform bed. e. Once packed, open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry from this point forward.[11]
3. Sample Loading (Dry Loading Method) a. Dissolve the crude product (e.g., 1g) in a minimal amount of a suitable solvent (e.g., 10-20 mL of dichloromethane). b. Add silica gel (e.g., 5-10g) to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[11] d. Carefully layer this powder onto the top of the packed silica bed in the column. Add a thin protective layer of sand on top.
4. Elution and Fraction Collection a. Carefully add the eluent to the top of the column and begin elution. Maintain a steady flow rate.[11] b. Collect the eluting solvent in appropriately sized test tubes or flasks (fractions). c. If using a gradient, start with the optimized TLC eluent and gradually increase the proportion of the more polar solvent.
5. Monitoring and Isolation a. Monitor the collected fractions by TLC to identify which ones contain the pure product. b. Combine the fractions that show a single spot corresponding to the pure this compound. c. Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid product.
References
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. 5
-
Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. 4
-
Technical Support Center: Purification of 2-Chloro-8-iodoquinoxaline - Benchchem. 6
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
-
Problem with Indole-3-carbinol chromotography - Chromatography Forum. 13
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. 9
-
Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. 14
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. 11
-
troubleshooting column chromatography : r/chemistry - Reddit. 12
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
-
An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. 2
-
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. 10
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. 7
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.
-
Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions - Benchchem. 15
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
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- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Welcome to the technical support center for the purification of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
Issue 1: Poor or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in a hot solvent, but no crystals are forming, even after cooling in an ice bath. What's going wrong?
Answer: This is a common issue in recrystallization and can stem from several factors. The most likely cause is that the solution is not supersaturated.[1][2]
Possible Causes and Solutions:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. Since solubility is temperature-dependent, an excess of solvent can keep the compound fully dissolved even at lower temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to do so until you observe slight turbidity, then add a minimal amount of solvent back until the solution is clear again. Allow it to cool slowly.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution 1 (Solvent Evaporation): As above, reduce the solvent volume.
-
Solution 2 (Anti-Solvent Addition): If you have a solvent in which your compound is poorly soluble (an anti-solvent), you can add it dropwise to the cooled solution until you see persistent cloudiness. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.
-
-
Need for Nucleation Sites: Sometimes, crystallization needs a "seed" to begin.
-
Solution: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a pure crystal of this compound, adding a tiny speck to the solution (seeding) can also induce crystallization.
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
Question: My compound is separating from the solution as an oil, not as solid crystals. How can I fix this?
Answer: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a very high degree.[2]
Possible Causes and Solutions:
-
High Solute Concentration: The concentration of the dissolved solid may be too high, causing it to come out of solution above its melting point.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool much more slowly. Insulating the flask can help with slow cooling.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to oil out.
-
Solution: If slow cooling and solvent adjustment do not work, it may be necessary to first purify the crude product by another method, such as column chromatography, to remove the impurities that are hindering proper crystal formation.[1]
-
Issue 3: Low Recovery of the Purified Product
Question: After recrystallization, my final yield of pure this compound is very low. What are the potential reasons for this?
Answer: Low recovery can be due to several procedural missteps during the recrystallization process.
Possible Causes and Solutions:
-
Premature Crystallization: Crystals may have formed during a hot filtration step (if performed to remove insoluble impurities), leading to loss of product on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by passing some hot, pure solvent through the setup immediately before filtering your product solution.
-
-
Using Too Much Solvent: As mentioned in Issue 1, an excess of solvent will not only hinder crystallization but also keep more of your product dissolved in the mother liquor, thus reducing the yield.[2]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve some of your product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The low temperature will minimize the solubility of your product.
-
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a significant amount of the product remaining in the solution.
-
Solution: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities will largely depend on the synthetic route. A common method for synthesizing 2-chloro-quinoxalines involves the chlorination of the corresponding 2-hydroxy-quinoxaline. Therefore, a primary impurity is often the unreacted starting material, 2-hydroxy-3-(1H-indol-3-yl)-quinoxaline.[1] Other potential impurities can include residual chlorinating agents and their by-products.
Q2: What are the best solvents for the recrystallization of this compound?
Q3: How can I assess the purity of my recrystallized product?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By comparing the TLC of your crude material with the recrystallized product and the mother liquor, you can assess the effectiveness of the recrystallization. The final purity should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (NMR, MS). Quinoxaline derivatives are typically UV-active, making them easy to visualize on a TLC plate under a UV lamp (254 nm).[1]
Q4: My recrystallized product is colored. How can I decolorize it?
A4: If your product is expected to be colorless but has a colored tint, this is likely due to high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to the loss of your desired product.[6]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol or Acetonitrile)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a potential solvent dropwise at room temperature. If the solid dissolves readily, it is not a good solvent for recrystallization. If it does not dissolve at room temperature, heat the test tube. If the solid dissolves when hot, and then precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean funnel and receiving flask. Filter the hot solution quickly to remove the impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary Table
| Parameter | Recommended Value/Solvent | Notes |
| Compound | This compound | |
| Molecular Formula | C₁₆H₁₀ClN₃ | [7] |
| Starting Solvents for Testing | Ethanol, Acetonitrile | Based on similar quinoxaline derivatives.[3][4] |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of larger, purer crystals. |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes loss of the purified product. |
Troubleshooting Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. 2-chloro-3-(1h-indol-3-yl)quinoxaline,1146080-41-2-Amadis Chemical [amadischem.com]
Technical Support Center: Synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Welcome to the technical support guide for the synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to troubleshoot and optimize your synthetic workflow.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step is the condensation of an indole-3-glyoxylyl derivative with an o-phenylenediamine to form the 3-(1H-indol-3-yl)quinoxalin-2(1H)-one intermediate. The second step involves the chlorination of this quinoxalinone intermediate, commonly using a reagent like phosphorus oxychloride (POCl₃), to yield the final product.[1] While this route is robust, each step is prone to specific side reactions that can impact yield, purity, and reproducibility.
Caption: Overall synthetic scheme with potential side reaction pathways.
II. Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing diagnostic advice and corrective protocols.
Step 1: Condensation Reaction
FAQ 1: My condensation reaction to form the quinoxalinone intermediate is low-yielding or fails completely. What are the likely causes?
Low yields in this step often trace back to three primary issues: the quality of the starting materials, suboptimal reaction conditions, or competing side reactions.[2][3][4]
A. Likely Cause: Purity of Starting Materials
-
o-Phenylenediamine: This reagent is notoriously sensitive to air oxidation, often appearing as dark, discolored crystals.[5] Oxidized impurities can interfere with the condensation and lead to a complex mixture of byproducts.
-
Indole-3-glyoxylyl chloride: This acyl chloride is highly reactive and susceptible to hydrolysis. Moisture in the solvent or glassware will rapidly convert it to the corresponding carboxylic acid, which is unreactive under these conditions.
B. Likely Cause: Suboptimal Reaction Conditions
The condensation between a 1,2-diamine and a 1,2-dicarbonyl compound is the classical and most common method for quinoxaline synthesis.[6][7][8] However, the reaction rate and yield are highly dependent on factors like solvent, temperature, and the presence of a catalyst.[4][5]
-
Solvent Choice: Polar protic solvents like ethanol or acetic acid are commonly used to facilitate the dissolution of the starting materials and stabilize the reaction intermediates.[4]
-
Temperature: While some condensations proceed at room temperature, particularly with catalytic assistance, heating is often required to drive the reaction to completion.[5][8] However, excessive heat can promote side reactions.
C. Competing Side Reaction: Benzimidazole Formation
A significant side reaction is the formation of benzimidazole derivatives. This can occur if the indole-3-glyoxylyl chloride degrades or rearranges, leading to the release of a one-carbon electrophile (like formic acid or a derivative) that can react with the o-phenylenediamine.[9][10][11]
Caption: Competing pathways during the condensation step.
Troubleshooting Protocol: Optimizing the Condensation
If you are experiencing low yields, follow this systematic approach:
-
Verify Starting Material Quality:
-
o-Phenylenediamine: If the material is dark, purify it by recrystallization from ethanol/water with the addition of a small amount of a reducing agent like sodium dithionite.[5] Store the purified material under an inert atmosphere.
-
Indole-3-glyoxylyl chloride: This reagent is best prepared fresh immediately before use by reacting indole with oxalyl chloride.[12] Ensure all glassware is oven-dried and the reaction is conducted under a nitrogen or argon atmosphere.
-
-
Optimize Reaction Conditions:
-
Solvent Screen: Set up small-scale parallel reactions in different solvents (e.g., ethanol, acetic acid, DMF) to identify the optimal medium for your specific substrates.
-
Temperature Control: Monitor the reaction by Thin-Layer Chromatography (TLC). Start at room temperature and gradually increase the heat (e.g., to 60-80 °C) only if the reaction is sluggish.[13]
-
Catalyst Introduction: While often uncatalyzed, the addition of a catalytic amount of acid (e.g., a few drops of acetic acid in ethanol, or using acetic acid as the solvent) can significantly accelerate the reaction.[4]
-
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Acetic Acid | Good solubility for reactants; protic nature can facilitate proton transfer steps in the mechanism.[4] |
| Temperature | 25 °C to 80 °C | Balance reaction rate against potential for byproduct formation. Monitor via TLC to find the sweet spot.[13] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of o-phenylenediamine and hydrolysis of the acid chloride.[5] |
| Catalyst | Catalytic Acetic Acid | Can protonate carbonyls, increasing their electrophilicity and accelerating the condensation.[4][6] |
Table 1: Recommended Starting Conditions for Condensation Optimization.
Step 2: Chlorination Reaction
FAQ 2: The chlorination of my quinoxalinone intermediate with POCl₃ is messy, giving multiple products or a low yield of the desired chloro-quinoxaline. What's going wrong?
The chlorination of heterocyclic amides (lactams) like quinoxalinone is a powerful but aggressive transformation.[14][15] The primary issues are often incomplete reaction, over-reaction, or degradation caused by harsh conditions.
A. Likely Cause: Incomplete Reaction / Hydrolysis
The reaction proceeds through an O-phosphorylated intermediate, which is then attacked by a chloride ion to give the product.[16]
-
Insufficient Reagent/Time: If not enough POCl₃ is used or the reaction is not heated for a sufficient duration, a significant amount of the starting quinoxalinone will remain.[16][17]
-
Hydrolysis during Workup: The phosphorylated intermediate and the product itself can be sensitive to hydrolysis. Quenching the reaction improperly by adding water to the hot reaction mixture can revert the product back to the starting material.[15]
B. Likely Cause: Over-chlorination
The indole nucleus contains electron-rich positions that can undergo electrophilic substitution. Under the strongly acidic and high-temperature conditions of a POCl₃ reaction, chlorination can occur on the indole ring, leading to undesired chlorinated byproducts.
C. Likely Cause: Dimerization and Decomposition
At high temperatures, POCl₃ can promote various side reactions, including the formation of pseudodimers between phosphorylated intermediates and unreacted quinoxalinone, or general thermal decomposition leading to tar formation.[16] This is exacerbated by the presence of moisture.
Troubleshooting Protocol: Controlled Chlorination
-
Reaction Setup & Stoichiometry:
-
Use anhydrous conditions. Ensure the quinoxalinone starting material is perfectly dry.
-
Use a minimum of 3-5 equivalents of POCl₃. It often serves as both the reagent and the solvent.[14] For difficult substrates, using a co-solvent like anhydrous toluene can help moderate the reaction.[17]
-
Consider adding a base like N,N-diethylaniline or pyridine. This can facilitate the initial phosphorylation step and trap the generated HCl, sometimes leading to cleaner reactions.[15]
-
-
Temperature Control:
-
Workup Procedure (CRITICAL):
-
Step A: After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Step B: Remove the excess POCl₃ under reduced pressure (use a trap with a base solution like NaOH to neutralize the volatile and corrosive fumes).
-
Step C: Very carefully, pour the cooled residue onto a vigorously stirred mixture of crushed ice and a base like sodium bicarbonate or dilute sodium hydroxide solution.[1][14] This should be done slowly in a fume hood to control the quench.
-
Step D: The product should precipitate as a solid. Stir for 30-60 minutes to ensure complete neutralization.
-
Step E: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.[1]
-
-
Purification:
-
The crude product often requires purification. Column chromatography on silica gel is the most common method.[18][19] A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can be effective if the crude product is relatively clean.[18]
-
| Parameter | Recommendation | Rationale |
| Reagent | POCl₃ (3-5 eq.) | Ensures complete conversion of the intermediate. Can be used as a solvent.[14][16] |
| Temperature | 70-110 °C (Reflux) | Provides activation energy for the chlorination step.[16] |
| Workup | 1. Remove excess POCl₃ (vac.)2. Quench onto ice/base | Critical to prevent hydrolysis of the product and intermediates.[15] |
| Purification | Column Chromatography | Effective for separating the desired product from starting material and chlorinated byproducts.[18][19] |
Table 2: Recommended Conditions for Chlorination.
III. References
-
Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Available at: [Link]
-
The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. Available at: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. NIH. Available at: [Link]
-
New opportunities for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]
-
Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. PubMed. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. Available at: [Link]
-
How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]
-
Facile synthesis of biologically important indole based quinoxalines. ResearchGate. Available at: [Link]
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]
-
Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
-
3-INDOLEGLYOXYLYL CHLORIDE. gsrs. Available at: [Link]
-
Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. IJRAR. Available at: [Link]
-
Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 9. ijrar.org [ijrar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
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- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives [mdpi.com]
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- 16. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Welcome to the technical support guide for 2-Chloro-3-(1H-indol-3-yl)-quinoxaline. This document is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity with this compound in their experiments. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known to be a component in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives have been explored as inhibitors of various kinases and signaling pathways critical in disease progression.[3][4]
However, translating the potential of a molecule from its structure on paper to a measurable biological effect in the lab can be challenging. This guide provides a logical, step-by-step troubleshooting framework to help you identify and resolve common issues that can lead to apparent low bioactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Compound Identity, Purity, and Stability
The first critical step in any investigation is to ensure the integrity of the chemical matter itself. Issues with purity, identity, or stability are the most common culprits for unexpected experimental results.
Q1: My experiment isn't working. How can I be certain that the compound I have is indeed this compound and is sufficiently pure?
A: Verification of compound identity and purity is paramount.
-
Certificate of Analysis (CoA): Always start by reviewing the CoA provided by your supplier. This document should contain data from analytical tests such as ¹H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) confirming the structure and purity.
-
In-House Verification: If you have access to analytical facilities, it is best practice to independently verify the compound, especially if it has been in storage.
-
Mass Spectrometry: Confirms the molecular weight.
-
HPLC: Assesses the purity and can detect the presence of degradation products or impurities.
-
NMR Spectroscopy: Confirms the chemical structure.
-
-
Purity Threshold: For most cell-based assays, a purity of >95% is recommended. Impurities can interfere with the assay or have their own biological effects, confounding your results.
Q2: What are the optimal storage and handling conditions for this compound?
A: As a chlorinated heterocyclic compound, proper storage is crucial to prevent degradation.
-
Storage: Store the solid compound at the recommended temperature (typically -20°C or 4°C), protected from light and moisture. The vial should be tightly sealed.
-
Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: My stock solution of this compound was made several weeks ago. Could it have degraded?
A: Yes, stability in solution can be a significant issue.
-
Solvent Effects: Stability is highly dependent on the solvent and pH. Chloroquinoxaline derivatives can be susceptible to hydrolysis, particularly under acidic conditions.[5]
-
Recommendation: For critical experiments, it is always best to use a freshly prepared stock solution or one that has been stored for a minimal amount of time under validated conditions. If you suspect degradation, re-analyzing the stock solution by HPLC is the most reliable way to assess its integrity.
Part 2: Overcoming Physicochemical Hurdles
A pure, stable compound is useless if it cannot reach its biological target. Solubility and bioavailability in the experimental system are the next critical factors to investigate.
Q4: I'm struggling to dissolve the compound. What solvents are recommended, and what precautions should I take?
A: Poor solubility is a frequent cause of low bioactivity.[6]
-
Recommended Solvents: this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Stock Solution Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Use gentle warming (37°C) or vortexing to aid dissolution.
-
Store this stock solution in aliquots at -20°C or -80°C.
-
-
Working Solution Caution: When diluting the DMSO stock into your aqueous assay medium (e.g., cell culture media), the compound can precipitate if its aqueous solubility limit is exceeded. Always add the stock solution to the medium while vortexing or mixing to ensure rapid dispersal. Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Solvent Cytotoxicity: It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% for DMSO) to prevent solvent-induced effects on your cells or proteins.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solubilizing power for many organic molecules. |
| Stock Concentration | 10-50 mM | Creates a concentrated stock to minimize final DMSO % in assay. |
| Final DMSO % | < 0.5% (v/v) | Avoids solvent-induced cytotoxicity or off-target effects. |
| Dilution Method | Add stock to aqueous buffer with vigorous mixing. | Minimizes localized high concentrations that can cause precipitation. |
Q5: How can I determine if the compound is permeable to the cells in my assay?
A: Cell permeability is essential for activity against intracellular targets. While direct measurement is complex, several factors provide clues.
-
Physicochemical Properties: The quinoxaline and indole rings contribute to the lipophilicity of the molecule, which generally favors passive diffusion across the cell membrane. However, the overall topology and charge distribution are key.
-
Indirect Assessment: If you observe a clear biological effect at a high concentration but not at lower ones, it may suggest that sufficient intracellular concentrations are only being reached at the higher dose.
-
Advanced Assays: For in-depth drug development, permeability can be quantitatively measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or by using cell-based systems like Caco-2 monolayers.[7][8]
Part 3: Optimizing the Biological Assay
If the compound is pure, stable, and soluble, the next step is to scrutinize the experimental setup.
Q6: My compound is verified and soluble, but my cell-based assay shows no activity. What experimental parameters should I optimize?
A: The design of the biological assay is critical. A systematic optimization of parameters is often required.[6]
-
Cellular Health: Ensure your cells are healthy, free of mycoplasma contamination, and within a low passage number. Stressed or senescent cells can respond differently to stimuli.
-
Cell Seeding Density: Cell density affects the metabolic state and proliferation rate. Optimize the seeding density so that cells are in a logarithmic growth phase during treatment. Over-confluent cells may be quiescent and less responsive.
-
Incubation Time: The biological effect may take time to develop. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.
-
Concentration Range: A narrow concentration range might miss the active window. Test a broad range of concentrations (e.g., from 1 nM to 100 µM) in a dose-response experiment to determine the IC50 or EC50.
Q7: Is it possible that this compound is interfering with my assay technology?
A: Yes, this is a known phenomenon for small molecules and a common source of false positives or negatives.[9]
-
Fluorescence Interference: If you are using a fluorescence-based readout, the compound itself might be fluorescent at the excitation/emission wavelengths of your assay, or it could quench the signal.
-
Reporter Enzyme Inhibition: In assays that use reporter enzymes like luciferase or β-galactosidase, the compound could directly inhibit the enzyme, leading to a misleading result.
-
Control Experiments: To test for interference, run controls that include your compound in the assay system but lack a key biological component (e.g., cells or the primary enzyme). This will help isolate any direct effect of the compound on the assay readout.[6]
Caption: A systematic workflow for troubleshooting low bioactivity.
Part 4: Understanding the Mechanism of Action
Q8: What is the likely biological target or mechanism of action for this compound?
A: While the precise target of this compound may require specific investigation, the quinoxaline class of molecules is known to interact with several key cellular pathways.
-
Kinase Inhibition: Many quinoxaline derivatives function as kinase inhibitors. They can target pathways like PI3K/Akt/mTOR or MAP kinase cascades.[3][4] For example, some derivatives are potent inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), which is involved in stress and inflammatory responses.[3]
-
DNA Intercalation: The planar aromatic structure of the quinoxaline ring system allows some derivatives to intercalate into DNA, which can lead to cytotoxic effects.
-
Receptor Tyrosine Kinases (RTKs): Quinoxalines have been shown to inhibit various RTKs, such as VEGFR and EGFR, which are crucial for cell proliferation and angiogenesis.[4]
The presence of the indole group may further influence target specificity and binding affinity.
Caption: Potential inhibition of the ASK1 signaling pathway by a quinoxaline derivative.
Experimental Protocols
Protocol 1: Stock Solution Preparation and Solubility Check
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, warm briefly at 37°C until the solid is completely dissolved.
-
Solubility Check: Prepare the highest concentration of the compound you plan to use in your assay. Add the corresponding volume of DMSO stock to your aqueous assay buffer.
-
Observation: Let the solution sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation or turbidity against a dark background. If the solution remains clear, the compound is likely soluble at that concentration.
Protocol 2: Assay Interference Control
-
Setup: Prepare wells containing your complete assay medium and the highest concentration of the compound, but without cells (for cell-based assays) or the primary enzyme (for biochemical assays).
-
Incubation: Incubate these control wells alongside your main experiment under the same conditions (time, temperature, etc.).
-
Readout: At the end of the incubation, perform the assay readout (e.g., measure fluorescence, luminescence, or absorbance).
-
Analysis: The signal from the compound-only wells should be at or near the background level of the vehicle control wells. Any significant signal indicates potential assay interference.
References
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health (NIH). Available from: [Link]
-
Singh, P., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. Available from: [Link]
-
Singh, P., et al. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Available from: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from: [Link]
-
2-Chloro-3-methyl-quinoxaline. IDR@NITK. Available from: [Link]
-
Biological activity of quinoxaline derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available from: [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health (NIH). Available from: [Link]
-
Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. Available from: [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health (NIH). Available from: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available from: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. Available from: [Link]
-
Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. PubMed Central. Available from: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available from: [Link]
-
A novel cell permeability assay for macromolecules. PubMed Central. Available from: [Link]
-
A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University. Available from: [Link]
-
Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available from: [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. Available from: [Link]
-
FITC dextran permeability assay for tight junctions. BMG LABTECH. Available from: [Link]
-
Nuisance small molecules under a machine-learning lens. Royal Society of Chemistry. Available from: [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. Available from: [Link]
-
Quantitative analysis of in situ small molecule permeability. ResearchGate. Available from: [Link]
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- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Stability of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-(1H-indol-3-yl)-quinoxaline. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvent systems. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a quinoxaline core substituted with a reactive chloro group at the 2-position and an indole moiety at the 3-position. The quinoxaline nucleus is known for its diverse biological activities, while the indole group is a common pharmacophore. The chloro substituent serves as a key handle for further synthetic modifications, making this compound a valuable intermediate. However, this reactivity also predisposes the molecule to certain stability issues, particularly in solution. This guide will delve into the factors influencing its stability and provide practical solutions for its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in protic solvents?
A1: The most probable degradation pathway in protic solvents, such as water, methanol, or ethanol, is the nucleophilic substitution of the chloro group. This results in the formation of 2-hydroxy-3-(1H-indol-3-yl)-quinoxaline, which exists in equilibrium with its tautomer, 3-(1H-indol-3-yl)-quinoxalin-2(1H)-one.[1][2] This reaction, a form of solvolysis (or hydrolysis if water is the nucleophile), can be accelerated by acidic or basic conditions.
Q2: How does the indole moiety affect the stability of the 2-chloroquinoxaline core?
A2: The indole ring is an electron-rich aromatic system. While direct data on its electronic effect on the chloro-substituted quinoxaline is limited, it is plausible that it can influence the electron density of the quinoxaline ring system. This could potentially modulate the reactivity of the C-Cl bond towards nucleophiles. The indole nitrogen can also be deprotonated under strongly basic conditions, which might alter the molecule's overall reactivity and degradation profile.
Q3: Can I expect degradation in aprotic solvents?
A3: While generally more stable in aprotic solvents, degradation can still occur. Aprotic solvents with nucleophilic character (e.g., DMSO, DMF) could potentially displace the chloro group, although this typically requires elevated temperatures. Furthermore, the presence of trace amounts of water in "anhydrous" aprotic solvents can lead to slow hydrolysis over time. Photodegradation is another potential issue in any solvent if the compound is exposed to light.
Q4: What are the best practices for storing solutions of this compound?
A4: To maximize the stability of your solutions, we recommend the following:
-
Solvent Choice: Whenever possible, use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene for short-term storage.
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to minimize the rate of any potential degradation reactions.
-
Light Protection: Protect solutions from light by using amber vials or wrapping the container in aluminum foil to prevent photodecomposition.[3]
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a new, more polar spot on TLC/LC-MS after a short time in a protic solvent (e.g., methanol). | Hydrolysis or solvolysis of the 2-chloro group. | 1. Confirm the identity of the new spot by mass spectrometry; the expected mass would correspond to the hydroxylated product. 2. If the reaction/experiment allows, switch to an aprotic solvent. 3. If a protic solvent is necessary, perform the experiment at a lower temperature and for a shorter duration. |
| A gradual decrease in the parent compound peak area in HPLC analysis of a solution stored in an aprotic solvent. | Presence of trace water leading to slow hydrolysis, or photodecomposition. | 1. Use freshly dried, anhydrous solvents. Store solvents over molecular sieves. 2. Ensure the solution is protected from light at all times. 3. Analyze a freshly prepared solution as a control. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay buffer (which is typically aqueous). | 1. Prepare stock solutions in a dry, aprotic solvent like DMSO. 2. Minimize the time the compound spends in the aqueous assay buffer before the measurement. Prepare dilutions immediately before use. 3. Include a stability check of the compound in the assay buffer over the time course of the experiment. |
| Color change of the solution (e.g., turning yellow or brown) upon storage. | Formation of degradation products, potentially involving the indole moiety which can be sensitive to oxidation. | 1. Analyze the solution by HPLC-UV/Vis to check for new peaks and changes in the absorption spectrum. 2. Prepare and store solutions under an inert atmosphere. 3. If possible, add a radical scavenger or antioxidant to the solvent, ensuring it does not interfere with your experiment. |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in the test solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the stock solution into several amber HPLC vials. Store these vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and inject an appropriate volume onto the HPLC system.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and ramp up to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm and 320 nm).
-
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products. Calculate the percentage of the parent compound remaining at each time point.
Protocol 2: Structural Elucidation of Degradation Products by NMR Spectroscopy
This protocol is for identifying the structure of major degradation products.
Methodology:
-
Forced Degradation: Prepare a concentrated solution of the compound in the solvent of interest (e.g., methanol with a small amount of water and a catalytic amount of acid). Heat the solution to accelerate degradation until a significant amount of the parent compound has been converted (as monitored by TLC or HPLC).
-
Isolation of Degradation Product: Remove the solvent under reduced pressure. If necessary, purify the major degradation product by column chromatography.
-
NMR Analysis: Dissolve the purified degradation product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire Spectra: Obtain ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
Structural Interpretation: Compare the spectra of the degradation product with that of the parent compound. For the expected hydrolysis product, the disappearance of the signal corresponding to the chloro-substituted carbon and the appearance of a signal for a hydroxyl or amide proton would be anticipated.
Data Presentation
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent Class | Examples | Predicted Stability at Room Temperature | Primary Degradation Pathway |
| Protic, Polar | Water, Methanol, Ethanol | Low to Moderate | Solvolysis/Hydrolysis |
| Aprotic, Polar | DMSO, DMF, Acetonitrile | Moderate to High | Slow hydrolysis (if water is present), potential for nucleophilic attack at high temperatures |
| Aprotic, Non-polar | Toluene, Hexane, Dichloromethane | High | Minimal degradation, photodecomposition is the main concern |
Visualizations
Experimental Workflow for Stability Study
Caption: Workflow for assessing the stability of this compound by HPLC.
Potential Degradation Pathway in Protic Solvents
Caption: Primary degradation pathway via nucleophilic substitution of the chloro group.
References
- SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column.
- Benchchem. Technical Support Center: Solvent Selection for Indole Synthesis.
- TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE.
- ResearchGate.
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Generation of quinoxaline 4a from 2-phenyl-3H-indol-3-one (2a) (Method C).
- MDPI.
- Google Patents. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
- ijrti.
- Sci-Hub. Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline.
- ResearchGate. Facile synthesis of biologically important indole based quinoxalines.
- ResearchGate. The list of quinoxaline-indole based hybrid molecules 6 prepared via....
- PubMed.
- ResearchGate. Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents.
- NIH. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles.
- Benchchem. Stability issues of 2-Chloro-3-(morpholin-4-yl)quinoxaline in solution.
- Benchchem. Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines.
Sources
How to scale up the synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
An in-depth guide to navigating the complexities of scaling the synthesis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a pivotal scaffold in medicinal chemistry. This technical support center is designed for researchers, chemists, and process development professionals, offering practical, field-tested solutions to common challenges encountered during scale-up.
Introduction: The Challenge of Scale in Heterocyclic Synthesis
This compound is a valuable heterocyclic compound, serving as a key intermediate in the development of various therapeutic agents, including potential anti-plasmodial and anti-cancer drugs.[1][2] While its synthesis is well-established at the laboratory scale, transitioning to larger quantities introduces significant challenges related to reaction kinetics, heat management, reagent handling, and product purification. This guide provides a comprehensive framework for troubleshooting and optimizing the scale-up of this two-step synthesis, ensuring efficiency, safety, and high purity of the final product.
Section 1: Synthesis Overview and Strategic Workflow
The synthesis is typically a two-step process: (1) an acid-catalyzed condensation to form the quinoxalinone core, followed by (2) a chlorination step to yield the final product. Understanding the mechanism and potential pitfalls of each stage is crucial for successful scale-up.
Overall Synthetic Workflow
The diagram below illustrates the high-level workflow for the synthesis of this compound.
Sources
Identifying and removing impurities from 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Technical Support Center: 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. Here, we synthesize technical protocols with mechanistic insights to ensure the highest standards of scientific integrity in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter with my sample of this compound?
The identity of impurities is intrinsically linked to the synthetic route employed. A common pathway to substituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.[1] For this specific molecule, a plausible synthesis involves the reaction between an indole-based dicarbonyl species and o-phenylenediamine, or the substitution reaction on 2,3-dichloroquinoxaline.
Based on these common synthetic strategies, potential impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
2,3-Dichloroquinoxaline: If used as a precursor in a nucleophilic substitution reaction with indole.
-
Indole: Excess indole from the coupling reaction.
-
-
Reaction Byproducts:
-
2-Hydroxy-3-(1H-indol-3-yl)-quinoxaline: This is a very common impurity, arising from the hydrolysis of the chloro group.[2] This can occur if water is present during the reaction, workup, or even during storage under non-inert conditions. The C2-chloro substituent is susceptible to hydrolysis, particularly under acidic conditions.[2]
-
2,3-bis(1H-indol-3-yl)-quinoxaline: Formed if 2,3-dichloroquinoxaline is the starting material and a second substitution reaction occurs.
-
-
Degradation Products:
-
The indole ring can be susceptible to oxidation, leading to a variety of colored byproducts, especially if exposed to air and light over extended periods.
-
A summary of these key potential impurities is provided below:
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin | Key Analytical Signature (LC-MS) |
| Target Compound | C₁₆H₁₀ClN₃ | 279.73 | - | m/z 280.1 [M+H]⁺ |
| 2,3-Dichloroquinoxaline | C₈H₄Cl₂N₂ | 199.04 | Starting Material | m/z 200.0 [M+H]⁺ |
| Indole | C₈H₇N | 117.15 | Starting Material | m/z 118.1 [M+H]⁺ |
| 2-Hydroxy-3-(1H-indol-3-yl)-quinoxaline | C₁₆H₁₁N₃O | 261.28 | Hydrolysis | m/z 262.1 [M+H]⁺ |
| 2,3-bis(1H-indol-3-yl)-quinoxaline | C₂₄H₁₆N₄ | 360.42 | Byproduct | m/z 361.1 [M+H]⁺ |
Q2: What is the recommended initial step to assess the purity of my crude product?
The most efficient first step is Thin-Layer Chromatography (TLC) . It is a rapid, inexpensive, and indispensable tool for visualizing the complexity of your crude sample.[3]
-
Why TLC? It provides a quick snapshot of the number of components in your mixture. The quinoxaline and indole rings are both UV-active, making the spots easily visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[3]
-
Getting Started:
-
Stationary Phase: Use a standard silica gel 60 F254 plate.
-
Mobile Phase (Eluent): A good starting point is a mixture of non-polar and polar solvents. Begin with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on the TLC plate. The separation of spots will indicate the presence of impurities. The target compound is moderately polar; impurities like unreacted 2,3-dichloroquinoxaline will be less polar (higher Rf), while the hydrolyzed 2-hydroxy byproduct will be more polar (lower Rf).
-
Q3: My compound is a yellow or brownish solid, but the literature reports it as a pale-yellow or off-white solid. What does this indicate?
A darker color often suggests the presence of trace, highly conjugated, or polymeric impurities. These can arise from the degradation of the indole moiety, which is known to be sensitive to strong acids and oxidative conditions. While these colored impurities might be present in very small quantities, they can significantly affect the appearance of the bulk material. Decolorization steps during purification may be necessary.
Troubleshooting & Purification Guides
This section provides detailed, step-by-step workflows to address specific purification challenges.
Guide 1: My NMR/LC-MS analysis confirms the presence of the starting material, 2,3-dichloroquinoxaline, and the hydrolysis byproduct, 2-hydroxy-3-(1H-indol-3-yl)-quinoxaline. How do I remove them?
This is a classic purification challenge where the impurities have significantly different polarities compared to the desired product. Silica Gel Column Chromatography is the most effective method for this separation.[3]
Sources
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline and Other Quinoxaline Scaffolds
Prepared by a Senior Application Scientist
This guide provides a comprehensive comparison of the anticancer activity of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline with other notable quinoxaline derivatives. We will delve into experimental data, explore the underlying mechanisms of action, and provide detailed protocols for key validation assays. The objective is to offer researchers, scientists, and drug development professionals a robust resource for evaluating the potential of this class of compounds in oncology.
The Quinoxaline Scaffold: A Privileged Structure in Cancer Drug Discovery
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its versatile chemical nature, allowing for substitutions that can modulate its biological activity across a wide spectrum. Quinoxaline derivatives have been extensively investigated and have demonstrated a multitude of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3]
In the context of oncology, the promise of quinoxalines lies in their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.[2][4] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases and topoisomerases to the induction of apoptosis and cell cycle arrest.[4][5] This multifaceted activity makes the quinoxaline framework a fertile ground for the development of novel and more effective chemotherapeutic agents.[2][3][6]
The subject of this guide, This compound , combines the quinoxaline core with two key substituents: a chloro group at the 2-position and an indole ring at the 3-position. The indole moiety is itself a significant pharmacophore found in numerous natural and synthetic compounds with potent anticancer activity.[6] The strategic placement of an electron-withdrawing chloro group has also been shown in some derivatives to enhance cytotoxic effects.[4] This unique combination suggests a strong potential for significant anticancer efficacy, warranting a detailed comparative analysis.
Comparative Analysis of In Vitro Anticancer Activity
To objectively assess the potential of this compound, it is essential to compare its performance against a panel of other quinoxaline derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The table below summarizes the IC50 values of various quinoxalines against several human cancer cell lines, providing a benchmark for efficacy.
While specific experimental data for this compound is not extensively available in the public domain, the data presented for analogous structures provides a strong predictive framework for its potential activity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Quinoxaline Derivatives
| Compound ID / Class | Substitution Pattern / Name | Cancer Cell Line | IC50 (µM) |
| Reference Compound | Doxorubicin | HCT-116 (Colon) | ~9.8 µM |
| Reference Compound | Doxorubicin | MCF-7 (Breast) | 4.17 ± 0.2 µM[1] |
| Reference Compound | 5-Fluorouracil | A549 (Lung) | 4.89 ± 0.20 µM[7] |
| Quinoxaline Derivative | Compound IV | PC-3 (Prostate) | 2.11 µM[5] |
| Quinoxaline Derivative | Compound III | PC-3 (Prostate) | 4.11 µM[5] |
| Imidazo[1,2-a]quinoxaline | Compound 7j (EGFR Inhibitor) | A549 (Lung) | IC50 vs EGFR: 193.18 nM[8] |
| Quinoxaline-Amide | Compound XVa | MCF-7 (Breast) | 5.3 µM[4] |
| Quinoxaline-Amide | Compound VIIIc | HCT-116 (Colon) | IC50 not specified, but potent |
| Thiazolo[5,4-b]quinoxaline | Compound 9d | General Screen | Potent Activity Reported[9] |
| Quinoxaline Derivative | Compound 4m (Bromo-substituted) | A549 (Lung) | 9.32 ± 1.56 µM[7] |
| Quinoxaline-Hydrazone | Compound 11 (EGFR/COX-2 Inhibitor) | HepG-2 (Liver) | 0.81 µM[10] |
| Quinoxaline-Hydrazone | Compound 13 (EGFR/COX-2 Inhibitor) | HCT-116 (Colon) | 1.94 µM[10] |
| Quinoxaline-Triazole | Compound 6g (Cyano-substituted) | MCF-7, PC-3, HeLa | Promising Activity[11] |
Note: IC50 values can vary based on experimental conditions, assay type, and incubation time. The data is compiled from multiple sources for comparative purposes.
Unraveling the Mechanisms of Action
The efficacy of a quinoxaline derivative is defined by its molecular mechanism. Understanding these pathways is critical for rational drug design and predicting clinical utility. Quinoxalines have been shown to disrupt cancer cell biology through several key mechanisms.
Induction of Apoptosis
A primary goal of chemotherapy is to induce programmed cell death, or apoptosis, in cancer cells. Many quinoxaline derivatives achieve their anticancer effect by activating apoptotic signaling cascades.[4][5][12] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Western blot analysis is a cornerstone technique for confirming apoptosis by detecting key protein markers.[13][14]
-
Key Apoptotic Markers:
-
Caspase Activation: Detection of cleaved (active) forms of initiator caspases (Caspase-8, Caspase-9) and effector caspases (Caspase-3, Caspase-7).[14]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by active Caspase-3 is a hallmark of apoptosis.[14]
-
Bcl-2 Family Proteins: Changes in the expression ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) indicate mitochondrial involvement.[7][14]
-
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division.[15] Disruption of this cycle is a common feature of cancer. Many cytotoxic agents, including quinoxalines, can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from replicating.[4][16] Flow cytometry is the gold standard for analyzing cell cycle distribution within a cell population.[17][18][19] By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), one can quantify the percentage of cells in each phase based on DNA content.[18][20]
Inhibition of Key Signaling Molecules
Quinoxalines are also known to be competitive inhibitors of ATP at the binding sites of various protein kinases that are often overactive in cancer.[4] This targeted inhibition can shut down critical pro-survival and proliferative signaling pathways.
-
Notable Kinase Targets:
Essential Experimental Protocols
Reproducibility and validation are paramount in drug discovery. The following section provides detailed, step-by-step protocols for the core assays used to evaluate the anticancer activity of compounds like this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. scielo.br [scielo.br]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. nanocellect.com [nanocellect.com]
- 16. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. youtube.com [youtube.com]
A Comparative Guide to 2-Chloro-3-(1H-indol-3-yl)-quinoxaline and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective cancer therapeutics has led to the extensive exploration of protein kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of numerous cancers, making these enzymes attractive targets for drug development.[1][2] This guide provides a comprehensive comparison of the emerging investigational molecule, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, with well-established kinase inhibitors currently utilized in clinical practice.
Introduction to this compound
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The quinoxaline scaffold is a key feature in many kinase inhibitors, often targeting critical signaling pathways involved in cancer cell proliferation and survival.[5][6] this compound is a novel synthetic compound belonging to this class. Its unique structural features, combining a quinoxaline core with an indole moiety, suggest its potential as a kinase inhibitor. The indole ring is also a prevalent motif in many biologically active compounds and approved drugs. The synthesis of such derivatives often involves the cyclocondensation of an o-phenylenediamine with a suitable dicarbonyl compound.[7]
While specific experimental data on the kinase inhibitory profile of this compound is still emerging, its structural similarity to other known kinase inhibitors provides a strong rationale for its investigation. This guide will draw comparisons based on the known mechanisms and properties of established kinase inhibitors that share structural or functional similarities.
Comparative Analysis with Known Kinase Inhibitors
Protein kinase inhibitors are broadly classified based on their mode of binding to the target kinase. The most common are Type I inhibitors, which bind to the active conformation of the kinase in the ATP-binding pocket.[8] This class includes numerous FDA-approved drugs.
| Kinase Inhibitor | Primary Target(s) | FDA-Approved Indications (Selected) | Mechanism of Action |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs) | Type I inhibitor, blocks ATP binding to the kinase domain.[9][10] |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC)[1][] | Type I inhibitor, targets the ATP-binding site of the epidermal growth factor receptor.[1] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | First-generation EGFR tyrosine kinase inhibitor (TKI).[1] |
| Sunitinib | VEGFRs, PDGFRβ, KIT, FLT3, RET, CSF1R | Renal Cell Carcinoma (RCC), Imatinib-resistant GISTs[8] | Multi-targeted Type I inhibitor.[8] |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | CML (Imatinib-resistant), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) | Dual Src-Abl kinase inhibitor.[1] |
| Nilotinib | BCR-ABL | CML (Imatinib-resistant or intolerant) | Second-generation Bcr-Abl kinase inhibitor, more potent than imatinib.[8] |
| Afatinib | EGFR (irreversible) | NSCLC | Second-generation, irreversible TKI.[1][8] |
| Crizotinib | ALK, ROS1 | NSCLC[] | Anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[] |
Hypothesized Position of this compound:
Based on its chemical structure, it is plausible that this compound functions as a Type I ATP-competitive inhibitor. The quinoxaline and indole moieties can form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. The chloro-substituent can be further modified to enhance potency and selectivity. Other quinoxaline derivatives have shown potent inhibitory activity against kinases such as Pim-1/2 and PI3K/mTOR.[12][13]
Experimental Protocols for Kinase Inhibitor Evaluation
To ascertain the kinase inhibitory potential of a novel compound like this compound and compare it to known inhibitors, a series of standardized in vitro and cell-based assays are essential.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.[14]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[14] A decrease in ADP production in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compounds.
-
Add the purified kinase of interest (e.g., VEGFR2, PDGFRβ) to each well and incubate briefly to allow for inhibitor binding.[14]
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.[14]
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[14]
-
-
ADP Detection:
-
Data Analysis:
Cell-Based Kinase Phosphorylation Assay
This assay evaluates the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[2][17]
Principle: Inhibition of a specific kinase will lead to a decrease in the phosphorylation of its target proteins. This change can be quantified using methods like ELISA or Western Blotting.[2]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells known to have hyperactive signaling of the target kinase (e.g., HUVEC cells for VEGFR2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and control inhibitors for a specific duration.
-
-
Cell Lysis:
-
Remove the treatment medium and lyse the cells to release the intracellular proteins.
-
-
Phosphorylation Detection (ELISA-based):
-
Transfer the cell lysates to an ELISA plate pre-coated with an antibody that captures the total target protein.
-
Add a second antibody that specifically recognizes the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme (e.g., HRP) for detection.
-
Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
-
-
Data Analysis:
-
Measure the signal intensity using a plate reader.
-
Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
Simplified PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer and is a target for many kinase inhibitors.[13] Quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR.[13]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates the general workflow for characterizing a novel kinase inhibitor.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. Its structural characteristics suggest a potential for ATP-competitive inhibition of various kinases implicated in cancer. To fully elucidate its therapeutic potential, comprehensive preclinical evaluation is necessary. This includes broad kinase profiling to determine its selectivity, cell-based assays to confirm its on-target effects and anti-proliferative activity, and ultimately, in vivo studies to assess its efficacy and safety in animal models. The methodologies outlined in this guide provide a robust framework for conducting such investigations and comparing the performance of this novel compound against the current standard-of-care kinase inhibitors. The continued exploration of new chemical entities like this compound is crucial for expanding the arsenal of targeted therapies available to cancer patients.
References
- Cell-based test for kinase inhibitors - INiTS. (2020-11-26).
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update.
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Navigating the Kinome: A Comparative Guide to the Cross-reactivity and Off-Target Effects of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase inhibitor development, achieving target specificity is a paramount challenge. The highly conserved nature of the ATP-binding site across the human kinome often leads to unintended interactions, or "off-target" effects, which can result in unforeseen toxicities or even novel therapeutic opportunities. This guide provides a comprehensive analysis of the potential cross-reactivity and off-target profile of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline , a member of the quinoxaline class of compounds known for their diverse biological activities, including kinase inhibition.
While specific, publicly available kinome-wide screening data for this compound is limited, this guide will leverage data from structurally related quinoxaline-based inhibitors to provide a predictive framework for its selectivity. Furthermore, we will detail robust experimental methodologies, namely KINOMEscan® and the Cellular Thermal Shift Assay (CETSA), that are essential for empirically determining the on- and off-target profiles of this and other kinase inhibitors.
The Quinoxaline Scaffold: A Privileged Structure in Kinase Inhibition
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Their planar, bicyclic structure serves as a versatile scaffold for interacting with the ATP-binding pocket of various kinases.[3] Numerous studies have highlighted the potential of quinoxaline-based molecules to inhibit a range of kinases, including but not limited to:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
FGFR-1 (Fibroblast Growth Factor Receptor 1): Involved in cell proliferation, differentiation, and migration.
-
BRAF: A serine/threonine kinase that is a component of the MAPK/ERK signaling pathway, frequently mutated in various cancers.
-
CK2 (Casein Kinase 2): A constitutively active serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.
-
ASK1 (Apoptosis Signal-regulating Kinase 1): A member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that is activated by various stress signals and plays a role in apoptosis and inflammation.[2]
Given the promiscuous nature of many quinoxaline-based inhibitors, a thorough assessment of their selectivity profile is a critical step in their development as therapeutic agents or research tools.
Predicting the Off-Target Landscape: Insights from Analogs
In the absence of direct kinome-wide data for this compound, we can infer its potential off-target profile by examining data from other quinoxaline derivatives. For instance, a study on a series of quinoxaline derivatives as dual Pim-1/2 kinase inhibitors revealed a degree of selectivity, with most off-target interactions occurring at significantly higher concentrations than those required for Pim kinase inhibition.[4] However, some level of cross-reactivity with other kinases, such as GSK3β, was observed.[4]
Another study focusing on anilinoquinazoline inhibitors, a related class of compounds, highlighted both potent on-target activity and a range of off-target interactions.[5] The selectivity of these compounds was found to be highly dependent on the specific substitutions on the quinazoline core.[5] This underscores the principle that even minor structural modifications can significantly alter the selectivity profile of a kinase inhibitor.
Therefore, it is plausible that this compound, while potentially targeting a specific set of primary kinases, will exhibit some degree of off-target binding to other members of the kinome. The indole moiety at the 3-position and the chloro group at the 2-position will play a crucial role in defining its unique interaction landscape.
Experimental Strategies for Unveiling the True Target Profile
To move beyond prediction and definitively characterize the cross-reactivity of this compound, rigorous experimental profiling is essential. The following sections detail two powerful and widely adopted techniques for assessing kinase inhibitor selectivity and target engagement.
KINOMEscan®: A Comprehensive Binding Affinity Screen
The KINOMEscan® platform offers a high-throughput, competition-based binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases (typically over 400).[6][7] This technology provides a broad overview of the inhibitor's selectivity across the kinome.
Workflow for Kinase Selectivity Profiling using KINOMEscan®:
Brief, descriptive caption: KINOMEscan® workflow for determining kinase inhibitor selectivity.
Data Presentation:
The results from a KINOMEscan® experiment are typically presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction. This data can be used to calculate dissociation constants (Kd) for each kinase, providing a quantitative measure of binding affinity.
Table 1: Hypothetical KINOMEscan® Data for this compound (at 1 µM)
| Kinase Target | % Control | Selectivity Score (S-score) |
| Primary Target(s) | ||
| Kinase A | 5 | 0.05 |
| Kinase B | 10 | 0.10 |
| Potential Off-Targets | ||
| Kinase C | 35 | 0.35 |
| Kinase D | 50 | 0.50 |
| Kinase E | 85 | 0.85 |
| ... | ... | ... |
Note: This is hypothetical data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context
While KINOMEscan® provides valuable in vitro binding data, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[8][9][10]
Workflow for Target Engagement Assessment using CETSA®:
Brief, descriptive caption: CETSA® workflow for assessing in-cell target engagement.
Data Presentation:
The results of a CETSA® experiment are presented as a "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
Table 2: Hypothetical CETSA® Data for a Primary Target of this compound
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Note: This is hypothetical data for illustrative purposes.
Comparison with Alternatives
When evaluating the cross-reactivity profile of this compound, it is essential to compare it with other kinase inhibitors that target similar pathways. For example, if this compound is found to be a potent inhibitor of the PI3K/mTOR pathway, its selectivity should be benchmarked against established inhibitors like GDC-0941 (Pictilisib) and AZD8055 .
Table 3: Comparative Selectivity of Hypothetical this compound with Known PI3K/mTOR Inhibitors (Based on KINOMEscan® Data)
| Kinase | This compound (Kd, nM) | GDC-0941 (Pictilisib) (Kd, nM) | AZD8055 (Kd, nM) |
| PI3Kα | 10 | 3 | >10,000 |
| PI3Kβ | 50 | 33 | >10,000 |
| PI3Kδ | 25 | 3 | >10,000 |
| PI3Kγ | 75 | 13 | >10,000 |
| mTOR | 150 | >10,000 | 2 |
| Other Kinases | |||
| CDK2 | >1,000 | 500 | >10,000 |
| MEK1 | >1,000 | >10,000 | >10,000 |
| ... | ... | ... | ... |
Note: Data for GDC-0941 and AZD8055 are representative values from public sources. Data for the topic compound is hypothetical.
This comparative analysis allows researchers to understand the relative selectivity of this compound and make informed decisions about its suitability for specific research applications or as a lead compound for further development.
Experimental Protocols
Detailed Protocol: KINOMEscan® Competition Binding Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations.
-
Binding Reaction: In a multi-well plate, combine the test compound with a specific DNA-tagged kinase and an immobilized, active-site-directed ligand.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.
-
Washing: Wash the plate to remove unbound kinase and compound.
-
Elution: Elute the bound kinase from the immobilized ligand.
-
Quantification: Quantify the amount of eluted kinase using quantitative PCR (qPCR) by detecting the DNA tag.
-
Data Analysis: Calculate the percentage of kinase bound relative to a DMSO control. Determine Kd values by fitting the data to a dose-response curve.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
Conclusion
The comprehensive evaluation of cross-reactivity and off-target effects is a non-negotiable aspect of modern drug discovery and chemical biology. For a promising scaffold like this compound, a systematic approach combining predictive analysis based on structural analogs with rigorous experimental validation is essential. By employing powerful techniques such as KINOMEscan® and CETSA®, researchers can gain a deep understanding of the compound's interaction landscape, enabling its confident application as a selective research tool or its advancement as a potential therapeutic candidate. This guide provides the foundational knowledge and practical methodologies to navigate the complexities of kinase inhibitor selectivity and unlock the full potential of this intriguing quinoxaline derivative.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse heterocyclic scaffolds, among which the quinoxaline nucleus has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] When hybridized with an indole moiety, another critical pharmacophore in anticancer drug discovery, the resulting 2-chloro-3-(1H-indol-3-yl)-quinoxaline scaffold presents a promising framework for the development of potent therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this class of compounds, offering insights into the chemical modifications that influence their anticancer efficacy.
The this compound Scaffold: A Promising Anticancer Framework
The core structure, this compound, combines the key features of both quinoxaline and indole rings. The quinoxaline moiety can intercalate into DNA and inhibit enzymes crucial for cancer cell proliferation, such as topoisomerase II and various protein kinases.[1][4] The indole nucleus is a common feature in many natural and synthetic anticancer agents, contributing to interactions with various biological targets. The presence of a chlorine atom at the 2-position of the quinoxaline ring provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of analogs.[3]
Deciphering the Structure-Activity Relationship (SAR)
The anticancer activity of this compound analogs is intricately linked to the nature and position of substituents on both the quinoxaline and indole rings. While a dedicated, systematic SAR study on this specific scaffold is not extensively documented in a single source, by piecing together evidence from studies on closely related 3-indolylquinoxaline and 2,3-disubstituted quinoxaline derivatives, we can establish key trends.
Core Structure: this compound
Caption: Core chemical structure of this compound.
Substitutions on the Quinoxaline Ring
The electronic and steric properties of substituents on the benzofused part of the quinoxaline ring play a crucial role in modulating anticancer activity.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (NO2) or additional chloro (Cl) groups on the quinoxaline ring has been observed to have a variable effect. In some related quinoxaline series, EWGs can enhance cytotoxic activity.[5] However, in other cases, the replacement of an electron-releasing group with an EWG like Cl has been shown to decrease activity.[2] This suggests that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the overall molecular context.
-
Electron-Donating Groups (EDGs): Generally, the presence of EDGs like methoxy (OCH3) or methyl (CH3) on the quinoxaline ring can influence the molecule's interaction with target proteins. In some studies of quinoxaline derivatives, EDGs have been associated with increased anticancer activity.[2]
Modifications at the 2-Position
The chlorine atom at the 2-position is a key feature, acting as a good leaving group for nucleophilic substitution reactions. This allows for the introduction of various functionalities.
-
Replacement of the Chloro Group: Replacing the 2-chloro group with other moieties like amino or substituted amino groups can significantly alter the biological activity. For instance, in a study on 2,3-disubstituted quinoxalines, a 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline showed potent anticancer effects.[3] This highlights the potential for activity enhancement by modifying this position.
Substitutions on the Indole Ring
The indole nucleus offers multiple positions for substitution (N1, C4, C5, C6, C7), each providing an opportunity to fine-tune the molecule's properties.
-
N1-Substitution: Alkylation or arylation at the N1 position of the indole ring can impact the compound's lipophilicity and hydrogen bonding capacity. This can influence cell permeability and interaction with the target.
-
Substitutions on the Benzo part of the Indole Ring: Introducing substituents on the six-membered ring of the indole can modulate the electronic properties of the entire indole system. The effect of such substitutions on anticancer activity is likely to be position-dependent and requires systematic investigation. For instance, in a series of indolylisoxazoline analogues, a methyl group at the second position of the indole and a chlorobenzyl group on the indole nitrogen were found to be beneficial for anticancer activity.[6]
Comparative Anticancer Activity Data
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Indol-2-yl)quinoxalin-2-one derivative | VEGF-induced HUVEC proliferation | Potent Inhibition | [7] |
| 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | MCF-7 (Breast) | Not specified, but active | [3] |
| Quinoxaline-triazole hybrid (Compound 3) | Ty-82 (Leukemia) | 2.5 | [2] |
| Quinoxaline-triazole hybrid (Compound 3) | THP-1 (Leukemia) | 1.6 | [2] |
| 3-(Methylquinoxalin-2-yl)amino derivative (VIIIc) | HCT116 (Colon) | 2.5 | [8] |
| 3-(Chloroquinoxalin-2-yl)amino derivative (XVa) | HCT116 (Colon) | 4.4 | [8] |
Experimental Protocols
General Synthesis of 3-(1H-indol-3-yl)quinoxalin-2(1H)-one
A common precursor to this compound is its corresponding quinoxalin-2(1H)-one derivative. A convenient, one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones has been reported via electrochemical oxidative cross-dehydrogenative coupling of quinoxalin-2(1H)-ones and indoles.[5] Another method involves the condensation of 3-substituted indoles with quinoxalin-2-ones in the presence of trifluoroacetic acid (TFA).[7]
Step-by-step Synthesis of 3-(Indol-2-yl)quinoxalin-2(1H)-one (Electrochemical Method): [5]
-
Reaction Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, a solution of quinoxalin-2(1H)-one (0.5 mmol), indole (1.0 mmol), and n-Bu4NBF4 (0.1 M) in CH3CN (10 mL) is prepared.
-
Electrolysis: The mixture is electrolyzed at a constant current of 10 mA at room temperature for 6 hours.
-
Work-up: After completion of the electrolysis, the solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-(indol-2-yl)quinoxalin-2(1H)-one.
Conversion to this compound:
The synthesized 3-(1H-indol-3-yl)quinoxalin-2(1H)-one can then be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the target this compound.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these solutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the SAR and Experimental Workflow
Caption: Key Structure-Activity Relationship trends for this compound analogs.
Caption: A typical experimental workflow for the synthesis and evaluation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel anticancer agents. The available, albeit fragmented, SAR data suggests that modifications at the 2-position of the quinoxaline ring and substitutions on both the quinoxaline and indole rings can significantly impact cytotoxic activity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to establish a more definitive and comprehensive SAR. Such studies will be invaluable for the rational design of more potent and selective anticancer drug candidates based on this versatile heterocyclic framework.
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[Direct synthesis of quinoxalin-2(1H)-one or benzo[b][1][10]oxazin-2-one derivatives via oxidative coupling - ResearchGate]([Link])
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Efficacy of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline in Cancer Models: A Comparative Guide
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus on their potential as anticancer agents.[1] This guide provides a comprehensive technical overview of the efficacy of a specific indole-substituted quinoxaline, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, and compares its performance with other relevant quinoxaline-based compounds in various cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Indole-Quinoxaline Hybrids in Oncology
The strategic hybridization of two or more pharmacophores into a single molecular entity is a well-established approach in drug discovery to develop novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. The indole nucleus is a prominent feature in numerous natural and synthetic bioactive compounds, known for its role in targeting various cancer-related pathways.[2][3] When fused with the versatile quinoxaline core, the resulting indole-quinoxaline derivatives present a compelling class of compounds for oncological research. These hybrids have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[4]
This guide will focus on the specific derivative, this compound, and provide a comparative analysis of its potential efficacy based on data from structurally related compounds.
Comparative In Vitro Efficacy Against Cancer Cell Lines
While specific in vitro data for this compound is not extensively available in the public domain, the anticancer potential of closely related indole-based and chloro-substituted quinoxaline derivatives has been well-documented. The following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against a panel of human cancer cell lines, providing a benchmark for the anticipated potency of the target compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Indole-Quinoxaline Derivatives (2a-f) | Dalton's Lymphoma (DL) | Not specified | Induced apoptosis, DNA fragmentation, and morphological changes. | [5] |
| Indeno[1,2-b]quinoxaline (10a) | MDA-MB-231 (Breast) | 0.87 | Induced S-phase cell cycle arrest and apoptosis. | [6] |
| PC-3 (Prostate) | 0.82 | Attenuated phosphorylation of Src and Akt. | [6] | |
| Huh-7 (Liver) | 0.64 | Confirmed anti-tumor effect in a zebrafish xenograft model. | [6] | |
| 3-(chloroquinoxalin-2-yl)amino derivative (XVa) | HCT116 (Colon) | 4.4 | Exhibited significant anti-cancer activity. | [4] |
| MCF-7 (Breast) | 5.3 | [4] | ||
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 (Colon) | 0.35 | Induced G2/M phase cell cycle arrest and apoptosis. | |
| Caco-2 (Colon) | 0.54 | Modulated the PI3K/AKT/mTOR pathway. |
The data suggests that indole-quinoxaline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, often in the sub-micromolar to low micromolar range. The presence of a chloro-substituent, as seen in compound XVa, has been shown to enhance anticancer activity.[4]
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer activity of indole-quinoxaline derivatives stems from their ability to interfere with fundamental cellular processes that are critical for tumor growth and survival. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest, often mediated by the modulation of key signaling pathways.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies on indole-based quinoxaline derivatives have consistently demonstrated their pro-apoptotic capabilities.[5] Treatment of cancer cells with these compounds leads to characteristic morphological and biochemical changes, including:
-
Membrane Blebbing and Nuclear Disintegration: Alterations in cell morphology are indicative of the apoptotic process.[5]
-
DNA Fragmentation: A key feature of apoptosis is the cleavage of genomic DNA into smaller fragments.[5]
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Indeno[1,2-b]quinoxaline derivatives have been shown to activate caspase-3 and -7.[6]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for regulating apoptosis. Effective quinoxaline derivatives shift this balance in favor of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, indole-quinoxaline derivatives can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at different phases. For instance, certain indeno[1,2-b]quinoxaline derivatives induce arrest at the S phase, while a 2-chloro-indolo[2,3-b]quinoline derivative arrests the cell cycle at the G2/M phase.[6] This disruption of the cell cycle is a critical component of their antitumor activity.
Modulation of Key Signaling Pathways
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting this critical pathway.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by indole-quinoxaline derivatives.
By inhibiting key components of this pathway, such as PI3K and AKT, this compound and related compounds can effectively suppress the downstream signals that promote cancer cell growth and survival.
In Vivo Efficacy in Preclinical Cancer Models
| Compound Class | Animal Model | Cancer Type | Key Findings | Reference |
| Indeno[1,2-b]quinoxaline | Zebrafish Xenograft | Human Hepatocellular Carcinoma | Confirmed anti-tumor effect in vivo. | [6] |
| Quinoxaline Derivative | Ehrlich Solid Tumor (Mice) | Not Specified | Significantly reduced tumor volume and weight with minimal toxicity. | [7] |
These studies demonstrate that quinoxaline derivatives can translate their in vitro cytotoxicity into tangible anti-tumor effects in a living organism. The zebrafish xenograft model, in particular, offers a rapid and effective platform for the in vivo evaluation of anticancer compounds.[6]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to evaluate the efficacy of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
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A Comparative Analysis of Synthesis Methods for Indolylquinoxalines: A Guide for Researchers
Indolylquinoxalines represent a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activities, including applications in anticancer, antiviral, and antimicrobial research. The efficient and versatile synthesis of these molecules is a critical focus in medicinal chemistry and drug development. This guide provides an in-depth comparative analysis of the primary synthetic routes to indolylquinoxalines, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate method for their specific needs.
The Enduring Classical Approach: Condensation of o-Phenylenediamines with Indole-based 1,2-Dicarbonyls
The most traditional and straightforward method for synthesizing indolylquinoxalines is the condensation of an o-phenylenediamine with an indole-derived 1,2-dicarbonyl compound, such as isatin (indole-2,3-dione) or an indolyl-α-ketoaldehyde. This acid- or base-catalyzed reaction proceeds through a well-established mechanism involving the sequential formation of a Schiff base, followed by cyclization and dehydration to yield the aromatic quinoxaline ring.
Reaction Mechanism: o-Phenylenediamine and Isatin
Caption: Mechanism of Indolo[2,3-b]quinoxaline formation.
Experimental Protocol: One-Pot Synthesis using Aqueous Orange Peel Extract
A notable green chemistry approach utilizes aqueous orange peel extract as a natural and effective catalyst.[1]
-
To a mixture of isatin (1 mmol) and o-phenylenediamine (1 mmol), add 20 mL of fresh aqueous orange peel extract.
-
Stir the reaction mixture at room temperature.
-
Observe the formation of a precipitate, typically within 30 minutes.
-
Isolate the product by filtration, wash with water, and dry.
This method offers the significant advantages of being environmentally benign, cost-effective, and operationally simple, providing good to moderate yields.[1]
Transition-Metal-Catalyzed Cross-Coupling Strategies
Modern synthetic organic chemistry has seen the rise of transition-metal catalysis as a powerful tool for the construction of complex heterocyclic systems. For indolylquinoxalines, these methods typically involve the coupling of a pre-functionalized indole derivative with a suitably substituted quinoxaline precursor, or vice versa. Palladium- and copper-based catalysts are most commonly employed.
Conceptual Workflow: Transition-Metal-Catalyzed Synthesis
Caption: Generalized workflow for transition-metal-catalyzed synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-(Indol-3-yl)quinoxalines
This protocol is a representative example of a palladium-catalyzed cross-coupling reaction.
-
To a degassed solution of 2-chloroquinoxaline (1.0 equiv.) and an appropriate indole derivative (e.g., indole-3-boronic acid, 1.2 equiv.) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Multicomponent Reactions: A Strategy for Efficiency and Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules.[2] For indolylquinoxalines, MCRs can offer rapid access to a diverse range of derivatives from simple and readily available starting materials.
Logical Flow: Multicomponent Reaction for Indolylquinoxaline Synthesis
Caption: Conceptual flow of a multicomponent synthesis.
Experimental Protocol: L-Proline-Catalyzed Three-Component Synthesis of 3-Indolylquinoxaline Derivatives
This protocol is based on the principles of organocatalyzed multicomponent reactions.[3]
-
In a round-bottom flask, combine the indole (1 mmol), an aldehyde (1 mmol), malononitrile (1 mmol), and L-proline (10 mol%) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature for the required time, monitoring the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Green and Sustainable Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For indolylquinoxaline synthesis, this includes the use of green solvents like water, biodegradable catalysts, and energy-efficient techniques such as microwave and ultrasound irradiation.[4]
Experimental Protocol: β-Cyclodextrin-Catalyzed Synthesis of Indeno[1,2-b]quinoxalines in Water
This method highlights the use of a supramolecular catalyst in an aqueous medium.[5]
-
Mix o-phenylenediamine (0.1 mmol), 2-indanone (0.1 mmol), and β-cyclodextrin (15 mol%) in distilled water (2.5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford the indeno[1,2-b]quinoxaline. This method has been shown to provide yields of up to 85%.[5]
Comparative Data of Synthesis Methods
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Classical Condensation [1] | o-Phenylenediamine, Isatin | Aqueous Orange Peel Extract | Water | Room Temp. | 30 min | Good to Moderate | Environmentally friendly, simple, cost-effective. | Limited to specific starting materials, may have moderate yields. |
| Transition-Metal Catalysis [6] | 2-Chloroquinoxaline, Indole-3-boronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 80-100 | 12-24 h | 75-81 | High yields, broad substrate scope. | Requires pre-functionalized substrates, expensive and toxic catalysts, longer reaction times. |
| Multicomponent Reaction [3] | Indole, Aldehyde, Malononitrile | L-Proline | Ethanol | Room Temp. | Variable | up to 98 | High atom economy, operational simplicity, rapid access to diversity. | Product structure is dependent on the specific MCR, may require optimization for new substrates. |
| Green Synthesis (β-Cyclodextrin) [5] | o-Phenylenediamine, 2-Indanone | β-Cyclodextrin | Water | Room Temp. | 12 h | up to 85 | Mild conditions, recyclable catalyst, environmentally benign. | Longer reaction time compared to some methods, may not be suitable for all substrates. |
Conclusion and Future Perspectives
The synthesis of indolylquinoxalines has evolved significantly from classical condensation reactions to more sophisticated transition-metal-catalyzed and multicomponent strategies. The choice of synthetic method should be guided by factors such as the desired substitution pattern, required scale, cost considerations, and environmental impact.
Classical condensation methods, particularly with the advent of green catalysts, remain a simple and effective route for the synthesis of certain indolylquinoxalines. Transition-metal catalysis offers unparalleled versatility and high yields for the synthesis of a wide array of derivatives, albeit with the drawbacks of cost and potential metal contamination. Multicomponent reactions represent a highly efficient and diversity-oriented approach, well-suited for the rapid generation of compound libraries for drug discovery.
Future research in this field will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the application of novel technologies such as flow chemistry to the synthesis of these important heterocyclic compounds.
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Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules. [Link]
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Benchmarking the Antimicrobial Spectrum of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: A Comparative Guide
In the landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial efficacy.[1][2] This guide provides a comprehensive comparative analysis of a specific, promising derivative, 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, benchmarking its anticipated antimicrobial spectrum against established clinical agents.
The core structure, a fusion of a benzene and a pyrazine ring, and its various substitutions, allows for a wide range of therapeutic applications.[3] The incorporation of an indole moiety, a privileged structure in medicinal chemistry known for its diverse biological activities, into the quinoxaline scaffold presents an intriguing candidate for antimicrobial drug discovery.[4] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview supported by experimental data from closely related compounds and standardized protocols.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
While specific minimum inhibitory concentration (MIC) data for this compound is not yet extensively published, we can project its potential efficacy by examining structurally related quinoxaline and indole derivatives. The following tables present a comparative summary of MIC values (in µg/mL) for our target compound (hypothetical, based on related structures), alongside key benchmark antibiotics against a panel of clinically relevant microorganisms. The data for the comparators has been compiled from various studies.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound (Hypothetical) | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 2 - 8 | 0.25 - 1[5] | 1 - 2[6] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 16 | >32 | 1 - 4[7][8] |
| Escherichia coli (ATCC 25922) | 8 - 32 | ≤1[9] | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | 0.5 - 4 | N/A |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound (Hypothetical) | Fluconazole |
| Candida albicans (ATCC 90028) | 4 - 16 | 0.25 - 2[10] |
| Candida krusei (ATCC 6258) | 8 - 32 | 16 - 64 |
The hypothetical MIC values for this compound are extrapolated from studies on other 2-chloro-substituted quinoxalines and indole derivatives, which have shown moderate to good activity against Gram-positive bacteria and some fungi.[11][12] The rationale for the projected efficacy lies in the synergistic potential of the quinoxaline core and the indole moiety.
Unraveling the Mechanism of Action: A Dual-Pronged Attack
The antimicrobial activity of quinoxaline derivatives is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage within the microbial cell.[13][14][15] This mechanism, particularly effective under hypoxic conditions, distinguishes them from many conventional antibiotics and offers a potential advantage against slow-growing or persistent bacteria.[16]
The indole nucleus, on the other hand, is known to exert its antimicrobial effects through various mechanisms, including the disruption of the cell membrane, inhibition of key metabolic pathways, and interference with bacterial signaling.[17][18] The combination of these two pharmacophores in this compound suggests a potential multi-targeted mechanism of action, which could reduce the likelihood of resistance development.
Caption: Proposed dual mechanism of antimicrobial action.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[21][22]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Standardized microbial inoculum (0.5 McFarland).
-
Test compound (this compound) and comparators, serially diluted.
-
Positive control (microorganism in broth without antimicrobial agent).
-
Negative control (broth only).
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound and comparators. Perform two-fold serial dilutions in the appropriate broth within the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well (except the negative control) with the diluted microbial suspension.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as specified for particular organisms. Fungi may require longer incubation periods (24-48 hours).
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
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A Comparative In Vivo Analysis of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline: A Novel Anticancer Candidate
Introduction: The Quest for Superior Therapeutic Indices
The landscape of cancer therapy is perpetually evolving, driven by the dual imperatives of enhancing efficacy while mitigating off-target toxicity.[1][2] Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on 2-Chloro-3-(1H-indol-3-yl)-quinoxaline , a novel investigational compound featuring a strategic fusion of the quinoxaline and indole scaffolds—both of which are privileged structures in medicinal chemistry.
Given the nascent status of this compound, this document serves as a technical guide for researchers, outlining a rigorous, head-to-head in vivo comparison against a well-established standard of care, Doxorubicin . Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens but is notoriously limited by dose-dependent cardiotoxicity and the development of multidrug resistance.[5][6][7][8]
Our objective is to provide a comprehensive framework for evaluating the therapeutic potential of this compound, focusing on establishing its preclinical efficacy and safety profile in validated animal models. The experimental designs herein are grounded in established, self-validating protocols to ensure data integrity and reproducibility.
Part 1: Comparative Efficacy in a Human Tumor Xenograft Model
The gold standard for preclinical assessment of anticancer agents is the patient-derived or cell line-derived xenograft (PDX or CDX) model, where human tumors are grown in immunocompromised mice.[9][10][11] This approach allows for the evaluation of a compound's antitumor activity in a complex biological system that, while not perfectly replicating the human tumor microenvironment, provides critical insights into drug efficacy.[12]
Rationale for Experimental Design
We have selected a subcutaneous xenograft model using a well-characterized human cancer cell line (e.g., HeLa, cervical adenocarcinoma) for its reproducibility and rapid tumor formation.[13] The choice of immunocompromised mice (e.g., athymic nude or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice) is critical to prevent the rejection of the human tumor graft.[10] NSG mice are often preferred for their profound immunodeficiency, which can improve engraftment rates. The compound will be compared directly with Doxorubicin and a vehicle control to provide clear benchmarks for its performance.
Experimental Workflow: Tumor Xenograft Efficacy Study
Caption: Workflow for the in vivo tumor xenograft efficacy study.
Detailed Protocol: Xenograft Efficacy
-
Cell Culture: Culture HeLa cells in appropriate media until they reach 80-90% confluency.[13]
-
Cell Preparation: Harvest cells using trypsin, neutralize, and wash with sterile phosphate-buffered saline (PBS). Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[13]
-
Animal Implantation: Anesthetize 6-8 week old female NSG mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor animal health daily. Once tumors are palpable (typically 5-7 days post-injection), begin measuring tumor dimensions (Length, L and Width, W) with digital calipers three times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[13]
-
Cohort Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO in saline) intraperitoneally (i.p.) daily.
-
Group 2 (Standard): Administer Doxorubicin (2 mg/kg) i.p. once weekly.
-
Group 3 (Test Compound): Administer this compound (e.g., 10 mg/kg, dose determined from initial toxicity studies) i.p. daily.
-
-
Data Collection: Continue to monitor animal health, body weight (weekly), and tumor volume (3x weekly) for the duration of the study (e.g., 21 days).
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Euthanize animals, excise tumors, and record final tumor weights. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Illustrative Efficacy Data
| Parameter | Vehicle Control | Doxorubicin (2 mg/kg, weekly) | This compound (10 mg/kg, daily) |
| Mean Initial Tumor Volume (mm³) | 125 ± 15 | 128 ± 18 | 126 ± 16 |
| Mean Final Tumor Volume (mm³) | 1450 ± 210 | 650 ± 120 | 480 ± 95 |
| Tumor Growth Inhibition (%) | 0% | 55.2% | 66.9% |
| Mean Body Weight Change (%) | +2.5% | -8.5% | -1.5% |
| Treatment-Related Mortality | 0/10 | 1/10 | 0/10 |
Part 2: Comparative Acute Toxicity Profiling
Before extensive efficacy testing, establishing a compound's acute toxicity profile is paramount for dose selection and safety assessment. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for such studies, ensuring internationally accepted, humane, and statistically relevant results.[14]
Rationale for Experimental Design
We will follow the OECD 425 Guideline (Up-and-Down Procedure), which is designed to estimate the median lethal dose (LD50) with a minimal number of animals.[14][15][16] This method involves dosing single animals sequentially, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous one. This provides a robust LD50 estimate while adhering to ethical principles of animal welfare. The study will be conducted in rats, the preferred rodent species for this test.[15][17]
Experimental Workflow: OECD 425 Acute Oral Toxicity Study
Caption: Workflow for the OECD 425 acute oral toxicity study.
Detailed Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Selection: Use young adult female rats (8-12 weeks old), as females are often slightly more sensitive.[15][18] Acclimatize animals for at least 5 days prior to dosing.
-
Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., corn oil). The volume administered should not exceed 1 mL/100 g body weight.[17]
-
Dosing Procedure (Up-and-Down Method):
-
Fast the first animal overnight prior to dosing.
-
Administer a single oral dose by gavage. The initial dose is selected as a best estimate of the LD50 (e.g., 175 mg/kg).[14]
-
Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity (changes in skin, fur, eyes, respiratory patterns, behavior, etc.).[16][18]
-
If the first animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. The interval between dosing animals is typically 48 hours.[16]
-
Continue this sequential process until the stopping criteria are met (as defined in OECD 425).
-
-
Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[16] Perform gross necropsy on all animals at the end of the study.
Illustrative Toxicity Data
| Compound | Vehicle | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Signs of Toxicity |
| Doxorubicin | Saline | ~25 | 18 - 35 | Lethargy, piloerection, weight loss, diarrhea |
| This compound | 10% DMSO in Corn Oil | > 2000 | N/A | No significant signs of toxicity observed at limit dose |
Part 3: Plausible Mechanism of Action
While the precise mechanism of this compound requires empirical validation, many quinoxaline-based anticancer agents function by inducing apoptosis (programmed cell death) through interference with key signaling pathways.[19] A plausible hypothesis is the inhibition of pro-survival signals (like PI3K/Akt) and activation of intrinsic apoptotic pathways.
Hypothesized Signaling Pathway
Caption: Hypothesized apoptotic pathway induced by the test compound.
Conclusion and Future Directions
This guide outlines a foundational in vivo strategy to evaluate the efficacy and toxicity of the novel agent, this compound, in direct comparison to the clinical standard, Doxorubicin. The illustrative data suggests that this novel quinoxaline derivative could possess a superior therapeutic window, characterized by enhanced tumor growth inhibition and a significantly improved safety profile.
The successful completion of these studies would provide the critical preclinical data necessary to justify further development. Subsequent investigations should focus on elucidating the precise mechanism of action, exploring efficacy in orthotopic and patient-derived xenograft models[10], and conducting more comprehensive sub-chronic toxicity studies to fully characterize its safety before consideration for clinical trials.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987).
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines - Benchchem. (n.d.).
- OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.).
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A Researcher's Guide to Navigating the Reproducibility of In Vitro Results for Quinoxaline Derivatives: A Case Study Approach
In the landscape of contemporary drug discovery, quinoxaline derivatives have emerged as a prominent class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their versatile scaffold has been the foundation for numerous medicinal chemistry campaigns. However, the journey from promising in vitro data to a viable clinical candidate is often fraught with challenges, chief among them being the reproducibility of initial findings. This guide provides a comprehensive analysis of the factors influencing the reproducibility of in vitro results for quinoxaline derivatives, with a particular focus on chloro- and indolyl-substituted analogues, a class exemplified by the nominal structure 2-Chloro-3-(1H-indol-3-yl)-quinoxaline.
While specific experimental data for this compound is not extensively available in the public domain, this guide will utilize a case-study approach, drawing upon data from closely related and well-characterized quinoxaline derivatives to illustrate key principles. By examining the reported in vitro activities of these analogues, we can elucidate the potential sources of variability and provide actionable strategies to enhance experimental robustness and data reliability.
The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[3] Modifications at the 2 and 3 positions, in particular, have yielded potent inhibitors of various enzymes, with protein kinases being a notable target class.[4] The introduction of a chlorine atom at the 2-position provides a reactive handle for further chemical modification, while the incorporation of an indole moiety can facilitate interactions with specific amino acid residues in the target protein's binding site.
Comparative In Vitro Activity of Representative Quinoxaline Derivatives
To understand the landscape of quinoxaline bioactivity and the potential for variability, it is instructive to compare the reported in vitro potencies of several derivatives against common biological targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of quinoxaline compounds.
| Compound/Derivative Class | Target(s) | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Quinoxaline-Amide Derivatives | VEGFR-2 | 0.08 - 5.42 | Enzyme Assay | [4] |
| Indolyl-Quinoxaline Hybrids | Anti-influenza (NS1A protein) | 3.5 - 6.2 | Fluorescence Polarization Assay | [5] |
| 2,3-Difuryl-Quinoxaline Derivative | Human Cyclophilin A | Potent Inhibition | Mouse Spleen Cell Proliferation | [6] |
| Oxiranyl-Quinoxaline Derivatives | Antiproliferative | 2.49 - 7.12 | SK-N-SH, IMR-32 (Neuroblastoma) | [7] |
| ASK1 Inhibitor (Quinoxaline-based) | ASK1 | 0.03017 | Enzyme Assay | [8] |
This table is a representative compilation and not an exhaustive list. IC50 values can vary significantly based on assay conditions.
The data clearly indicates that minor structural modifications can lead to substantial differences in biological activity. This inherent structure-activity relationship (SAR) also underscores a critical aspect of reproducibility: the absolute necessity for unambiguous compound characterization and purity.
Sources of Irreproducibility in In Vitro Assays for Quinoxaline Derivatives
The variability in reported in vitro data for quinoxaline derivatives, and indeed for many small molecules, can be attributed to a combination of chemical and biological factors. A systematic approach to identifying and controlling these variables is paramount for ensuring the reliability of experimental outcomes.
1. Compound-Specific Factors:
-
Purity and Characterization: Impurities, including starting materials, byproducts, or residual solvents from synthesis, can have their own biological effects, leading to misleading results. It is imperative to confirm the identity and purity of the test compound using techniques such as NMR, mass spectrometry, and HPLC.
-
Solubility and Aggregation: Quinoxaline derivatives, particularly those with extended aromatic systems, can exhibit poor aqueous solubility. This can lead to the formation of aggregates at higher concentrations, which can non-specifically inhibit enzymes and produce artifacts in cell-based assays.
-
Stability: The chemical stability of the compound in the assay buffer and in the presence of cellular components should be assessed. Degradation of the compound over the course of an experiment will lead to an underestimation of its potency.
2. Biological System Factors:
-
Cell Line Authentication and Passage Number: The use of misidentified or cross-contaminated cell lines is a major source of irreproducibility. Short Tandem Repeat (STR) profiling should be used to authenticate cell lines. Additionally, high-passage number cells can undergo genetic drift, altering their response to therapeutic agents.
-
Assay Conditions: Seemingly minor variations in experimental conditions can have a significant impact on the results. These include:
-
Cell density: The initial cell seeding density can affect the growth rate and drug sensitivity.
-
Serum concentration: Components in fetal bovine serum (FBS) can bind to the test compound, reducing its effective concentration.
-
Incubation time: The duration of compound exposure can influence the observed biological effect.
-
3. Assay Technology and Data Analysis:
-
Choice of Assay: Different assay formats for measuring the same biological endpoint can yield different results. For example, cell viability can be assessed using metabolic assays (e.g., MTT, CellTiter-Glo) or membrane integrity assays (e.g., LDH release, trypan blue exclusion). Each has its own set of potential artifacts.
-
Data Normalization and Curve Fitting: The methods used to normalize the data and fit the dose-response curves can influence the calculated IC50 values. It is important to use appropriate statistical models and to clearly report the methods used.
Experimental Protocols for Enhancing Reproducibility
To mitigate the sources of variability discussed above, it is essential to adhere to well-defined and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate quinoxaline derivatives.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Objective: To determine the effect of a quinoxaline derivative on the proliferation of a cancer cell line.
Materials:
-
Authenticated cancer cell line (e.g., HCT116, HepG2, MCF-7)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Many quinoxaline derivatives function as kinase inhibitors.[4] A cell-free kinase assay is a direct measure of a compound's ability to inhibit a specific kinase.
Objective: To determine the IC50 value of a quinoxaline derivative against a target kinase.
Materials:
-
Purified, active recombinant kinase[9]
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for the phosphorylated substrate)
-
Kinase assay buffer
-
Test compound (solubilized in DMSO)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
Procedure:
-
Assay Setup: Add the kinase, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Signal Detection: Quantify the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase activity versus the compound concentration and fit the data to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential biological context of quinoxaline activity, the following diagrams are provided.
Caption: A generalized workflow for the in vitro screening of small molecule inhibitors.
Caption: A hypothetical signaling pathway (e.g., MAPK/ERK) that can be targeted by quinoxaline-based kinase inhibitors.
Conclusion and Best Practices
The reproducibility of in vitro results is the bedrock of a successful drug discovery program. For a promising class of compounds like quinoxaline derivatives, ensuring that initial findings are robust and reliable is critical for their advancement. While the specific compound this compound may not be extensively studied, the principles of good research practice are universally applicable.
Key Recommendations for Researchers:
-
Rigorous Compound Management: Always ensure the identity, purity, and stability of your test compounds.
-
Standardize Biological Systems: Use authenticated cell lines with a recorded passage number.
-
Detailed Protocol Documentation: Maintain a meticulous record of all experimental parameters.
-
Appropriate Controls: Include both positive and negative controls in all assays.
-
Transparent Data Reporting: Clearly describe the methods used for data analysis and provide access to raw data where possible.
By embracing these principles of scientific integrity, researchers can enhance the trustworthiness of their findings and contribute to the development of novel and effective therapies based on the versatile quinoxaline scaffold.
References
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In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Semantic Scholar. (n.d.). [PDF] Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. For compounds like 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, which may lack extensive, publicly available safety data, a conservative and principled approach to waste management is paramount. This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this compound, grounded in the analysis of its structural motifs and data from analogous chemical structures.
The core principle of this guide is to treat this compound as a hazardous substance, ensuring that all waste streams are handled in a manner that protects laboratory personnel and the environment.
Hazard Assessment: A Precautionary Approach
-
Chlorinated Quinoxaline Core: Quinoxaline derivatives are known to possess a wide range of biological activities.[1][2] The presence of a chlorine atom, a common feature in many hazardous organic molecules, increases its lipophilicity and potential for environmental persistence.[3] Structurally related compounds like 2,3-dichloroquinoxaline and other chloro-quinoxalines are classified as irritants and may be harmful if ingested or inhaled.[4] Hazardous decomposition under thermal stress can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[4]
-
Indole Moiety: While the indole nucleus is a common feature in many biologically important molecules, certain substituted indoles can exhibit toxicity.
-
Analog Data: Safety Data Sheets (SDS) for similar quinoxaline compounds consistently list several hazards.
| Potential Hazard | GHS Hazard Statement | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Based on quinoline and other N-heterocycles.[6] |
| Skin Irritation | H315: Causes skin irritation | Common classification for chloro-quinoxaline derivatives.[4][7] |
| Eye Irritation | H319: Causes serious eye irritation | Common classification for chloro-quinoxaline derivatives.[4][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | A potential hazard for powdered or aerosolized forms.[7] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | A precautionary classification due to the chlorinated aromatic structure.[6] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate waste, ensure the proper engineering controls and PPE are in place. The causality is clear: preventing exposure is the most effective safety measure.
| Protection Type | Required Equipment | Justification |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors and contain any accidental spills.[5] |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent skin contact, as analogous compounds are known skin irritants.[6][8] |
| Eye Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and dust; a face shield offers an additional layer of protection.[5] |
| Body Protection | Laboratory Coat | To protect personal clothing from contamination.[5] |
| Respiratory | NIOSH-approved Respirator | Required if handling large quantities of powder outside of a fume hood or during spill cleanup.[4] |
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood.[7]
-
Avoid generating dust.[8]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly closed, properly labeled container in a cool, dry place away from incompatible materials like strong oxidizing agents.[4]
Spill Management Protocol
Accidents happen; a clear, pre-defined protocol ensures a safe and effective response. Differentiate between minor and major spills to determine the appropriate course of action.[9]
For a Minor Spill (small quantity, contained, no immediate inhalation risk):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE outlined in the table above.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical sorbent). Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[5][8] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Documentation: Report the spill according to your institution's EHS policy.
For a Major Spill (large quantity, risk of exposure):
-
Evacuate: Immediately evacuate the area.[5]
-
Alert: Notify your supervisor and institutional Environmental Health & Safety (EHS) department immediately.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Step-by-Step Disposal Procedures
The guiding principle for disposal is that all materials contaminated with this compound are to be treated as regulated hazardous waste.[5] Never dispose of this chemical down the drain or in regular trash.[10]
Step 1: Waste Segregation at the Source
Proper segregation is critical for safe and compliant disposal. Maintain separate, clearly labeled waste containers for each waste stream generated.
-
Solid Waste:
-
Grossly Contaminated: Unused compound, reaction residues, and heavily contaminated items (e.g., filter paper, absorbent from spills).
-
Sharps: Contaminated needles or razor blades must go into a designated sharps container.
-
Contaminated Lab Plastics: Pipette tips, tubes, etc.
-
-
Liquid Waste:
-
Halogenated Organic Solvents: Collect all solvent rinses and mother liquors containing the compound into a container specifically for halogenated waste. Chlorinated and non-chlorinated solvents must be segregated.[10]
-
Aqueous Waste: Contaminated aqueous solutions should be collected separately. Do not mix with organic solvents.
-
Step 2: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or methanol) to dissolve any remaining residue.
-
Collect Rinse Aid: This initial rinse solvent is now hazardous waste and MUST be collected in the designated "Halogenated Organic Solvents" waste container.[11]
-
Secondary Wash: Proceed with a standard wash using soap and water.
Step 3: Container Selection and Labeling
-
Choose Appropriate Containers: Use containers that are compatible with the waste type (e.g., glass for solvents, robust plastic for solids).[11] The container must have a secure, tight-fitting lid.[7][10]
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other components (e.g., solvents) with their approximate concentrations.[11] Vague descriptions are not acceptable.
Step 4: Storage and Disposal
-
Store Safely: Keep waste containers closed at all times, except when adding waste.[11] Store them in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste consolidation and removal. Professional disposal for chlorinated heterocyclic compounds typically involves high-temperature incineration at a licensed facility to ensure complete destruction.[3][6]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for waste generated from work with this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-(1H-indol-3-yl)-quinoxaline
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. However, with innovation comes the inherent responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Chloro-3-(1H-indol-3-yl)-quinoxaline, a compound of interest in contemporary research. The protocols outlined herein are synthesized from established safety data for structurally analogous quinoxaline derivatives and general best practices in chemical hygiene. It is imperative to recognize that this document serves as a robust starting point; a thorough, experiment-specific risk assessment must always be conducted prior to commencing any work.
Hazard Identification and Risk Assessment: A Proactive Stance
Due to the novelty of this compound, comprehensive toxicological data is not yet widely available. Therefore, we must extrapolate from the known hazards of similar quinoxaline and chlorinated heterocyclic compounds. These compounds are often associated with a range of health risks.
Potential Hazards Include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1]
-
Skin Irritation/Corrosion: May cause skin irritation or, in some cases, severe burns.[1][2]
-
Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
-
Carcinogenicity: Some related compounds are suspected of causing cancer.[1]
Given these potential risks, a prudent approach is to treat this compound as a substance of high concern. A comprehensive risk assessment should be performed before any handling, considering the quantity of material, the nature of the procedure, and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is a critical control measure. The following is a detailed breakdown of the minimum required PPE for handling this compound.
Hand Protection
Given the potential for skin irritation and absorption, double-gloving is strongly recommended.[4]
-
Inner Glove: A nitrile glove provides a good base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn over the inner glove. This provides an additional barrier and can be removed and replaced if contamination is suspected.
Gloves should be inspected for any signs of degradation or puncture before each use.[5][6] After handling the compound, gloves should be removed using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste.[5] Hands should be thoroughly washed with soap and water after glove removal.[7][8]
Eye and Face Protection
To protect against splashes and airborne particles, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times and meet the ANSI Z87.1 standard.[7][9]
-
Face Shield: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[4][10]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure.[8] However, when engineering controls are not sufficient or during spill cleanup, respiratory protection is necessary.
-
NIOSH-Approved Respirator: A NIOSH-approved respirator with particulate filters (N95, P100) is recommended, especially when handling the solid compound.[9][10] If there is a risk of vapor exposure, a respirator with organic vapor cartridges may be more appropriate. A formal respiratory protection program, including fit testing and training, is essential.[9]
Protective Clothing
To prevent skin contact, appropriate protective clothing is required.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.[9]
-
Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[10]
-
Footwear: Fully enclosed shoes made of a non-porous material are mandatory. Sandals, open-toed shoes, and cloth shoes are not permitted in the laboratory.[7][11]
Summary of PPE Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Procedures |
| Hand | Single pair of nitrile gloves | Double-gloving (inner nitrile, outer chemical-resistant)[4] |
| Eye | Chemical splash goggles (ANSI Z87.1)[7][9] | Goggles and a full-face shield[4][10] |
| Respiratory | Work within a certified chemical fume hood | NIOSH-approved respirator with appropriate cartridges[9][10] |
| Body | Long-sleeved lab coat | Lab coat with a chemical-resistant apron or coveralls[10] |
| Foot | Fully enclosed, non-porous shoes[7][11] | N/A |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
Review the experimental protocol and the safety data for all reagents.
Step 2: Donning PPE
-
Put on protective clothing and footwear.
-
Don the inner pair of gloves.
-
Put on eye and face protection.
-
Don the outer pair of gloves, ensuring the cuffs overlap with the sleeves of the lab coat.[4]
Step 3: Handling the Compound
-
Perform all manipulations of the solid or solutions within a certified chemical fume hood.
-
Use a spatula or other appropriate tools to handle the solid compound, avoiding the creation of dust.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound sealed when not in use.[1]
Step 4: Post-Handling
-
Decontaminate any surfaces that may have come into contact with the compound.
-
Segregate all waste containing this compound into a designated, clearly labeled hazardous waste container.
Step 5: Doffing PPE
-
Remove the outer gloves first, turning them inside out.
-
Remove the face shield and goggles.
-
Remove the lab coat and any other protective clothing.
-
Remove the inner gloves.
-
Wash hands thoroughly with soap and water.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. watson-int.com [watson-int.com]
- 6. fishersci.ca [fishersci.ca]
- 7. hmc.edu [hmc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. quora.com [quora.com]
- 11. csub.edu [csub.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Morpholine)
(Piperazine)